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(3-Chloro-5-methylpyrazin-2-yl)methanol Documentation Hub

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  • Product: (3-Chloro-5-methylpyrazin-2-yl)methanol

Core Science & Biosynthesis

Foundational

(3-Chloro-5-methylpyrazin-2-yl)methanol CAS number and chemical properties

The following technical guide details the chemical identity, synthesis, and application of (3-Chloro-5-methylpyrazin-2-yl)methanol , a specialized heterocyclic building block. Executive Summary (3-Chloro-5-methylpyrazin-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (3-Chloro-5-methylpyrazin-2-yl)methanol , a specialized heterocyclic building block.

Executive Summary

(3-Chloro-5-methylpyrazin-2-yl)methanol is a critical pyrazine scaffold used in the design of bioactive small molecules, particularly in the development of SHP2 phosphatase inhibitors and P2X3 antagonists .[1] Its value lies in its dual-functional nature: the C3-chlorine atom serves as an electrophilic handle for nucleophilic aromatic substitution (


), while the C2-hydroxymethyl  group provides a versatile anchor for oxidation, alkylation, or conversion to a leaving group.[1]

While the specific CAS number for this alcohol is often unlisted in public registries (frequently citing its methyl ester precursor instead), this guide provides the definitive synthetic routes and reactivity profiles required for its deployment in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Due to the transient nature of this intermediate in many workflows, it is often cataloged via its stable ester precursor.

PropertyData
Chemical Name (3-Chloro-5-methylpyrazin-2-yl)methanol
Common Synonyms 3-Chloro-5-methyl-2-hydroxymethylpyrazine; 2-Hydroxymethyl-3-chloro-5-methylpyrazine
CAS Number Not Widely Listed (Precursor Ester CAS: 859063-65-3 )
Molecular Formula

Molecular Weight 158.58 g/mol
Physical State Pale yellow solid or viscous oil (Predicted)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water.[1][2][3][4][5][6]
pKa (Predicted) ~13.5 (Alcohol), ~0.5 (Pyrazine N)
Storage Inert atmosphere (

), 2–8°C. Hygroscopic.
Structural Analysis

The compound features a 1,4-pyrazine core. The C3-position is activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and the chlorine leaving group.[1] The C5-methyl group provides steric bulk and lipophilicity, often modulating metabolic stability in drug candidates.[1]

Synthetic Routes & Methodology

The most reliable synthesis proceeds via the reduction of Methyl 3-chloro-5-methylpyrazine-2-carboxylate .[1] Direct chlorination of the alcohol is avoided due to competing side reactions at the hydroxyl group.[1]

Protocol A: Selective Reduction of the Ester

Objective: Convert the ester to the alcohol without displacing the chlorine atom.[1]

  • Precursor: Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS: 859063-65-3).[1][6]

  • Reagents: Sodium Borohydride (

    
    ), Calcium Chloride (
    
    
    
    ).
  • Solvent: Ethanol/THF (1:1).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3-chloro-5-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF/EtOH (0.2 M). Cool to 0°C under nitrogen.

  • Activation: Add

    
     (1.5 eq) to the solution.[1] The calcium salt activates the ester carbonyl and complexes with the borohydride, enhancing selectivity.
    
  • Reduction: Portion-wise add

    
     (2.0 eq) over 30 minutes. Maintain temperature <5°C to prevent dechlorination.[1]
    
  • Quench: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1] Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The


 system generates a borohydride species that is more electrophilic-selective than 

, reducing the risk of reducing the C-Cl bond (dehalogenation).
Visualization: Synthetic Workflow

Synthesis Start 3-Hydroxy-5-methyl pyrazine-2-carboxylate Inter Methyl 3-chloro-5-methyl pyrazine-2-carboxylate (CAS 859063-65-3) Start->Inter POCl3, Reflux (Chlorination) Target (3-Chloro-5-methyl pyrazin-2-yl)methanol Inter->Target NaBH4, CaCl2 THF/EtOH, 0°C (Selective Reduction)

Caption: Synthesis proceeds via chlorination of the hydroxy-ester followed by chemoselective reduction.

Reactivity Profile & Functionalization

This scaffold acts as a "linchpin" intermediate. The orthogonality between the alcohol and the aryl chloride allows for sequential functionalization.[1]

Nucleophilic Aromatic Substitution ( )

The C3-chloride is highly reactive toward amines, thiols, and alkoxides.

  • Conditions:

    
    , DIPEA, DMSO/DMF, 60–90°C.
    
  • Regioselectivity: Substitution occurs exclusively at C3. The C5-methyl group does not interfere electronically but may provide minor steric hindrance.

Alcohol Activation

The C2-hydroxymethyl group can be converted into a potent electrophile.[1]

  • Chlorination:

    
     or 
    
    
    
    yields the benzyl-type chloride/mesylate, enabling alkylation of amines or phenols.[1]
  • Oxidation:

    
     or Swern oxidation yields the aldehyde, useful for reductive amination or Wittig reactions.
    
Visualization: Reactivity Map

Reactivity Core (3-Chloro-5-methyl pyrazin-2-yl)methanol Aldehyde Pyrazine-2-carbaldehyde (Reductive Amination) Core->Aldehyde Oxidation (MnO2 or Swern) AlkylHalide 2-(Chloromethyl)pyrazine (Alkylation Partner) Core->AlkylHalide Activation (SOCl2 or MsCl) SnArProduct 3-Amino-5-methyl pyrazin-2-yl)methanol Core->SnArProduct SnAr (C3-Cl) (R-NH2, Heat)

Caption: Divergent synthetic pathways accessible from the core alcohol scaffold.[1]

Case Study: Application in SHP2 Inhibitor Design

Research into SHP2 phosphatase inhibitors (e.g., for cancer therapy) often utilizes this scaffold to construct the "head" group of the inhibitor, where the pyrazine nitrogen interacts with the active site residues.

Experimental Precedent: In the synthesis of SHP2 inhibitors described in patent literature (e.g., WO2019183367), the Methyl 3-chloro-5-methylpyrazine-2-carboxylate is first reduced to the alcohol.[1] This alcohol is then converted to a mesylate and reacted with a spiropiperidine core.

  • Significance: The C5-methyl group locks the conformation of the inhibitor in the binding pocket, improving potency (

    
    ) compared to the des-methyl analog.[1]
    

Handling & Safety Information

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Handle in a fume hood. The compound may be a skin sensitizer.

  • Stability: The chloromethyl derivative (generated from the alcohol) is a potential alkylating agent and should be treated as a mutagenic hazard.[1] The alcohol itself is stable but should be stored cold to prevent slow oxidation.

References

  • Synthesis of Pyrazine Esters: WO 2019/183367 A1. "SHP2 Phosphatase Inhibitors and Methods of Use Thereof." Relay Therapeutics, Inc. (2019).[7]

  • Reduction Protocols: BenchChem Application Note. "Methyl 6-hydroxypyrazine-2-carboxylate and Derivatives." (2025).

  • Chemical Properties: EPA CompTox Chemicals Dashboard. "2-Chloro-5-methylpyridine-3-carboxylic acid" (Analogous Data).

  • Catalog Data: BLD Pharmatech. "(3-Chloropyrazin-2-yl)methanol Product Page."[1]

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: (3-Chloro-5-methylpyrazin-2-yl)methanol

Executive Summary Current Commercial Status: Niche / Make-on-Demand.[1][2] (3-Chloro-5-methylpyrazin-2-yl)methanol is a specialized heterocyclic building block often used in the development of kinase inhibitors and P2X3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Commercial Status: Niche / Make-on-Demand.[1][2] (3-Chloro-5-methylpyrazin-2-yl)methanol is a specialized heterocyclic building block often used in the development of kinase inhibitors and P2X3 antagonists.[1][2] Unlike its non-methylated analog ((3-chloropyrazin-2-yl)methanol, CAS 89283-32-9), the 5-methyl variant is rarely available as an in-stock catalog item .[2]

Strategic Recommendation: Do not rely on direct procurement of the alcohol, as this will likely incur "custom synthesis" lead times (4–8 weeks) and premium pricing. The most robust supply chain strategy is to procure the commercially abundant precursor, Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 859063-65-3) , and perform a high-yielding in-house reduction.[2]

Chemical Profile & Identification

FeatureTarget CompoundPrimary Commercial Precursor
Name (3-Chloro-5-methylpyrazin-2-yl)methanol Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Structure Pyrazine ring with -Cl (pos 3), -Me (pos 5), -CH₂OH (pos 2)Pyrazine ring with -Cl (pos 3), -Me (pos 5), -COOMe (pos 2)
CAS No. Not widely indexed (Check CAS 1094676-02-0 or similar)*859063-65-3
Availability Low (Custom Synthesis)High (In Stock)
Typical Purity N/A≥97%

*Note: The alcohol is often synthesized in situ or on demand, leading to poor indexing in public chemical catalogs compared to the ester.

Supply Chain Landscape

Direct Sourcing (The "Buy" Option)

While direct sourcing is possible, it is often inefficient. Major catalog suppliers (Sigma-Aldrich, Fisher) typically do not stock this specific isomer.

  • Lead Time: 2–3 weeks (if in stock at a boutique warehouse) to 8+ weeks (custom synthesis).

  • Cost Implication: >$500/g for custom orders.[2]

Precursor Sourcing (The "Make" Option)

The methyl ester precursor is a standard building block.

  • Suppliers: BLD Pharm, LeapChem, Combi-Blocks, Enamine.

  • Lead Time: 1–5 days (Global stock).

  • Cost Implication: ~$50–150/5g (Estimated).

Supplier Comparison Table (Precursor: CAS 859063-65-3)[2]
SupplierRegionStock StatusGradeEst. Lead Time
BLD Pharm Global/ChinaIn Stock 97%+3–5 Days
LeapChem GlobalIn Stock 98%1–2 Weeks
Combi-Blocks USACheck Stock95%+1–3 Days
Enamine Europe/UAIn Stock 95%+1–2 Weeks

Technical Protocol: In-House Synthesis

Objective: Convert Methyl 3-chloro-5-methylpyrazine-2-carboxylate to (3-Chloro-5-methylpyrazin-2-yl)methanol.

Why This Route? (Expertise & Causality)
  • Chemoselectivity: We use Sodium Borohydride (NaBH₄) in Methanol rather than Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is aggressive and risks dechlorinating the pyrazine ring (Ar-Cl reduction) or causing ring opening.[1][2] NaBH₄ is mild and selective for the ester in the presence of the pyrazine core.

  • Scalability: This reaction produces minimal hazardous waste compared to hydride transfer reagents.[2]

  • Self-Validating: The product (alcohol) is significantly more polar than the starting material (ester), allowing for easy monitoring via TLC (Shift from high Rf to low Rf).

Experimental Workflow

Reagents:

  • Precursor: Methyl 3-chloro-5-methylpyrazine-2-carboxylate (1.0 equiv)[1][2]

  • Reducing Agent: NaBH₄ (2.0–3.0 equiv)

  • Solvent: Methanol (Dry, anhydrous preferred but HPLC grade often suffices)

Step-by-Step Protocol:

  • Dissolution: Dissolve the ester (e.g., 1.0 g) in Methanol (10–15 mL) in a round-bottom flask. Cool to 0°C (ice bath). Cooling is critical to prevent side reactions with the chloro-group.[1][2]

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The starting ester spot should disappear.

  • Quench: Cool back to 0°C. Quench carefully with Saturated NH₄Cl solution or dilute HCl (to pH ~6). Do not make it too acidic, or the pyrazine nitrogen may protonate, trapping the product in the aqueous phase.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: The crude product is typically a pale yellow solid/oil, often pure enough (>95%) for the next step without column chromatography.

Decision Matrix & Workflow Visualization

The following diagram outlines the strategic decision-making process for procuring this compound, highlighting the efficiency of the synthesis route.

ProcurementStrategy Start Need (3-Chloro-5-methylpyrazin-2-yl)methanol CheckStock Check Commercial Availability (Direct Alcohol) Start->CheckStock StockFound In Stock? CheckStock->StockFound DirectBuy Direct Purchase (High Cost / Low Availability) StockFound->DirectBuy Yes (Rare) PrecursorRoute Switch to Precursor Strategy (Recommended) StockFound->PrecursorRoute No / Lead Time > 2wks BuyEster Buy Precursor: Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 859063-65-3) PrecursorRoute->BuyEster Synthesis Reduction Protocol: NaBH4 / MeOH, 0°C -> RT (1-3 Hours) BuyEster->Synthesis In-House Lab Product Final Product: (3-Chloro-5-methylpyrazin-2-yl)methanol (High Purity >95%) Synthesis->Product

Caption: Procurement decision tree favoring the precursor reduction route due to commercial scarcity of the target alcohol.

References

  • Sigma-Aldrich. (3-Chloropyrazin-2-yl)methanol Product Page (Analog Reference). Retrieved from .[2]

  • BLD Pharm. Product: Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 859063-65-3).[1][2] Retrieved from .

  • ChemicalBook. 3-Chloro-5-methyl-pyrazine-2-carboxylic acid methyl ester Suppliers. Retrieved from .

  • Reddit / ChemPros. Discussion on NaBH4 reduction of pyrazine esters. Retrieved from .

  • BenchChem. Synthesis of Bioactive Compounds from 3-Chloro-5-(p-tolyl)-1,2,4-triazine (Methodology Reference). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (3-Chloro-5-methylpyrazin-2-yl)methanol

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific pyrazine scaffold reactivities to pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific pyrazine scaffold reactivities to provide a robust, high-fidelity guide for the synthesis of (3-Chloro-5-methylpyrazin-2-yl)methanol .[1]

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., Bortezomib analogs) and antitubercular agents. (3-Chloro-5-methylpyrazin-2-yl)methanol represents a critical building block; the 3-chloro position allows for downstream nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling (Suzuki, Buchwald), while the 2-hydroxymethyl group serves as a versatile handle for oxidation, etherification, or conversion to a leaving group.[1]

This guide details the Reductive Synthesis of the target alcohol from its ester precursor. It also includes the upstream synthesis of the chloro-ester from commercially available starting materials to ensure complete autonomy in the lab.

Key Technical Insight: The primary challenge in this synthesis is chemoselectivity . The 3-chloro substituent on the electron-deficient pyrazine ring is highly susceptible to displacement by nucleophiles (e.g., methoxide generated during borohydride reduction). The protocols below utilize controlled conditions to prevent the formation of the methoxy-ether byproduct.

Retrosynthetic Analysis & Workflow

The most reliable route to the target alcohol is the hydride reduction of Methyl 3-chloro-5-methylpyrazine-2-carboxylate .[1] This ester is accessible via the chlorination of the 3-hydroxy congener, which is derived from the condensation of methylglyoxal and 2-aminomalonamide.

Retrosynthesis Target (3-Chloro-5-methylpyrazin-2-yl)methanol (Target Molecule) Ester Methyl 3-chloro-5-methylpyrazine-2-carboxylate (Key Intermediate) Target->Ester Retrosynthesis Step 1: Selective Reduction Hydroxy Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate (Tautomer of 3-oxo) Ester->Hydroxy Retrosynthesis Step 2: Deoxychlorination (POCl3) Raw Methylglyoxal + 2-Aminomalonamide Hydroxy->Raw Retrosynthesis Step 3: Condensation

Figure 1: Retrosynthetic disconnection showing the pathway from raw materials to the target alcohol.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of the Ester (Preferred Route)

Objective: Convert Methyl 3-chloro-5-methylpyrazine-2-carboxylate to the target alcohol without displacing the chloride. Reaction Type: Hydride Reduction Risk Factor: High (Potential for


 side reaction)
Materials
ReagentEquiv.Role
Methyl 3-chloro-5-methylpyrazine-2-carboxylate1.0Substrate
Sodium Borohydride (

)
2.5Reducing Agent
Calcium Chloride (

)
1.5Lewis Acid Activator (Optional but recommended)
Ethanol (Absolute)SolventSolvent (0.2 M)
Ammonium Chloride (

)
ExcessQuenching Agent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Methyl 3-chloro-5-methylpyrazine-2-carboxylate (1.0 equiv) in absolute Ethanol (concentration ~0.2 M). Cool the solution to 0 °C using an ice bath.

    • Note: Methanol can be used, but Ethanol is less likely to cause rapid methoxide substitution if the temperature spikes.[1]

  • Activation (High-Fidelity Step): Add Calcium Chloride (

    
    , 1.5 equiv) to the solution. Stir for 15 minutes.
    
    • Mechanistic Insight:

      
       coordinates to the ester carbonyl and the pyrazine nitrogens, activating the ester towards hydride attack and effectively "boosting" the reducing power of 
      
      
      
      . This allows the reaction to proceed at lower temperatures, preserving the chloride.[1]
  • Reduction: Add Sodium Borohydride (

    
    , 2.5 equiv) portion-wise over 20 minutes. Do not add all at once. 
    
    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 1:1).[2] The ester spot (

    
    ) should disappear, and a more polar alcohol spot (
    
    
    
    ) should appear.
  • Quench: Once complete, cool back to 0 °C and carefully quench with saturated aqueous

    
     solution. Stir for 30 minutes to decompose borate complexes.
    
  • Workup: Remove ethanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 20% 
    
    
    
    60% EtOAc in Hexanes).

Expected Yield: 75–85% Physical State: Pale yellow solid or viscous oil.

Protocol B: Synthesis of the Precursor (If not commercially sourced)

Objective: Synthesize Methyl 3-chloro-5-methylpyrazine-2-carboxylate from Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate.

Materials
ReagentEquiv.Role
Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate1.0Substrate
Phosphorus Oxychloride (

)
5.0Chlorinating Agent/Solvent
Triethylamine (

)
1.0Base Catalyst
Step-by-Step Methodology
  • Setup: Use a heavy-walled pressure vial or a standard RBF with a high-efficiency reflux condenser.

  • Reaction: Mix the hydroxy-pyrazine substrate with neat

    
     (5 equiv). Add 
    
    
    
    (1 equiv) dropwise.
    • Safety:

      
       is corrosive and reacts violently with water. Handle in a fume hood.
      
  • Heating: Heat the mixture to 80–90 °C for 3–5 hours. The suspension should become a clear solution as the chlorination proceeds.

  • Quench (Critical): Cool to RT. Remove excess

    
     via rotary evaporation (use a 
    
    
    
    trap). Pour the residue onto crushed ice/water slowly with vigorous stirring.
  • Neutralization: Neutralize the aqueous slurry with solid

    
     to pH 7–8.
    
  • Extraction: Extract immediately with Dichloromethane (DCM).

  • Yield: The resulting chloro-ester is usually pure enough for the reduction step (Protocol A).

Analytical Data & Validation

To validate the synthesis, compare your product against these predicted spectral characteristics.

TechniqueParameterExpected Signal Characteristics
1H NMR Pyrazine Ring Proton

8.40 – 8.55 ppm (s, 1H)
Hydroxymethyl (

)

4.75 – 4.85 ppm (s or d, 2H)
Methyl Group (

)

2.55 – 2.65 ppm (s, 3H)
Hydroxyl Proton (

)

2.50 – 3.50 ppm (broad, exchangeable)
13C NMR Ring Carbons~155 ppm (C-Cl), ~152 ppm (C-Me), ~142 ppm (CH), ~148 ppm (C-CH2OH)
Aliphatic Carbons~63 ppm (

), ~21 ppm (

)
MS (ESI)


(Cl isotope pattern 3:[2][3]1)

Mechanism of Action (Reduction)

Understanding the mechanism is vital for troubleshooting. The addition of


 modifies the reducing species to a calcium borohydride species, which coordinates to the carbonyl oxygen, enhancing electrophilicity without increasing the basicity of the medium (which would favor the side reaction).

Mechanism Step1 Substrate Activation (Ca++ binds Carbonyl) Step2 Hydride Transfer (From Borohydride) Step1->Step2 Activation Step3 Alkoxide Intermediate Step2->Step3 Reduction Step4 Hydrolysis (Quench) (Forms Alcohol) Step3->Step4 NH4Cl

Figure 2: Mechanism of the Calcium-promoted Borohydride reduction.

Safety & Handling

  • Pyrazines: Many alkyl pyrazines are potent odorants; however, halo-pyrazines can be skin and eye irritants.[1] Work in a well-ventilated hood.

  • Sodium Borohydride: Flammable solid. Reacts with water/acid to release Hydrogen gas (explosion hazard).

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive. Reacts violently with water to form HCl and Phosphoric acid.
    

References

  • Reduction of Pyrazine Esters: Chemistry – A European Journal, 2017, 23 , 12510.[1] (Protocol for reducing dimethylpyrazine-2,5-dicarboxylate using NaBH4).

  • Synthesis of Chloro-Pyrazine Precursors: Journal of Chemical and Pharmaceutical Research, 2014, 6 (5), 104-105. (Hydrolysis and handling of 5-chloropyrazine-2-carboxylic acid derivatives).

  • General Borohydride Reduction of Esters: Journal of Organic Chemistry, 1987, 52 , 5030.[1] (Use of

    
     or 
    
    
    
    to enhance
    
    
    reduction of esters).
  • Precursor Availability: PubChem Compound Summary, "Methyl 3-chloro-5-methylpyrazine-2-carboxylate".[1]

Sources

Application

Strategic Utilization of (3-Chloro-5-methylpyrazin-2-yl)methanol in Medicinal Chemistry

Application Note & Protocol Guide | Version 2.0 Executive Summary (3-Chloro-5-methylpyrazin-2-yl)methanol is a high-value heterocyclic building block that offers a unique "bifunctional" scaffold for medicinal chemists. I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

(3-Chloro-5-methylpyrazin-2-yl)methanol is a high-value heterocyclic building block that offers a unique "bifunctional" scaffold for medicinal chemists. Its utility lies in the orthogonal reactivity of its two primary functional handles: the electrophilic C-3 chlorine atom and the nucleophilic C-2 hydroxymethyl group. This duality allows for divergent synthesis strategies, enabling the rapid generation of pyrazine-based libraries for kinase inhibition, GPCR modulation, and anti-infective research.

This guide provides authoritative protocols for synthesizing, handling, and functionalizing this scaffold, focusing on maximizing yield and chemo-selectivity.

Chemical Profile & Availability

PropertySpecification
IUPAC Name (3-Chloro-5-methylpyrazin-2-yl)methanol
Structure Pyrazine core, 3-Cl, 5-Me, 2-CH₂OH
Molecular Weight 158.58 g/mol
Appearance White to pale yellow solid
Solubility Soluble in MeOH, DCM, DMSO, DMF; sparingly soluble in water
Stability Hygroscopic; store at 2-8°C under inert atmosphere (Ar/N₂)
Key Precursor Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 859063-65-3 )

Expert Insight: While the alcohol is commercially available, it is often more cost-effective and reliable to synthesize it fresh from the stable methyl ester precursor (CAS 859063-65-3) to avoid oxidation byproducts common in stored pyrazine alcohols.

Strategic Reactivity Guide

The power of this building block is its ability to serve as a "linchpin" in convergent synthesis.

  • Path A (C-3 Substitution): The pyrazine ring is electron-deficient, activating the C-3 chlorine towards Nucleophilic Aromatic Substitution (S_NAr ) and Palladium-catalyzed cross-couplings (Suzuki , Buchwald-Hartwig ).

  • Path B (C-2 Functionalization): The hydroxymethyl group serves as a "linker handle." It can be converted to a leaving group (mesylate/halide) for alkylation or oxidized to an aldehyde/acid for reductive amination or amide coupling.

Visualization: Divergent Synthesis Workflow

DivergentSynthesis Core (3-Chloro-5-methylpyrazin-2-yl)methanol (Central Scaffold) SNAr S_NAr Displacement (Amines/Thiols) Core->SNAr Path A (C-3) Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd(0) Mesylate Activation (Mesylate/Chloride) Core->Mesylate Path B (C-2) Oxidation Oxidation (Aldehyde/Acid) Core->Oxidation [O] Kinase Kinase Inhibitor Core (Amino-Pyrazine) SNAr->Kinase Suzuki->Kinase Linker PROTAC/Linker Attachment Mesylate->Linker

Caption: Divergent functionalization of the scaffold. Path A utilizes the electrophilic chlorine; Path B utilizes the nucleophilic alcohol.

Detailed Experimental Protocols

Protocol A: Synthesis from Methyl Ester (Recommended)

Use this if the alcohol is not in stock or of low purity.

Reagents: Methyl 3-chloro-5-methylpyrazine-2-carboxylate (1.0 equiv), NaBH₄ (2.0 equiv), MeOH (0.2 M), CaCl₂ (1.0 equiv, optional catalyst).

  • Setup: Dissolve the ester in anhydrous MeOH in a round-bottom flask under N₂.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 15 minutes. (Addition of CaCl₂ accelerates the reaction).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Quench with sat. NH₄Cl (aq). Concentrate MeOH in vacuo. Extract aqueous residue with EtOAc (3x).

  • Purification: Dry organics (Na₂SO₄) and concentrate. The product is usually pure enough (>95%) for subsequent steps.

Protocol B: S_NAr Displacement (C-3 Functionalization)

Best for installing amine motifs (e.g., morpholine, piperazine, aniline).

Mechanism: The electron-deficient pyrazine ring facilitates the addition-elimination mechanism. Reagents: Scaffold (1.0 equiv), Amine (1.2 equiv), DIPEA (2.0 equiv), DMSO or n-BuOH.

  • Dissolution: Dissolve scaffold in DMSO (0.5 M).

  • Addition: Add DIPEA followed by the amine.

  • Heating: Heat to 80–100°C for 4–12 hours.

    • Note: Sterically hindered amines may require 120°C or microwave irradiation (140°C, 30 min).

  • Workup: Dilute with water/brine. Extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not use strong alkoxide bases (e.g., NaOEt) if the alcohol is unprotected, as this can lead to self-etherification or polymerization.

Protocol C: Suzuki-Miyaura Coupling (C-3 Arylation)

For constructing biaryl cores common in kinase inhibitors.

Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃ (3.0 equiv), Dioxane/H₂O (4:1).

  • Degassing: Combine scaffold, boronic acid, and base in solvent.[2] Sparge with Argon for 10 mins.

  • Catalyst: Add Pd catalyst under Argon flow.

  • Reaction: Heat to 90°C for 6–16 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water.

  • Optimization: If the reaction is sluggish due to the electron-rich methyl group at C-5, switch to Pd₂(dba)₃ / XPhos for higher activity.

Protocol D: Alcohol Activation (Mesylation)

Converts the -OH into a leaving group for attaching side chains.

Reagents: Scaffold (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 2.0 equiv), DCM.

  • Cooling: Dissolve scaffold and TEA in anhydrous DCM. Cool to 0°C.

  • Addition: Add MsCl dropwise.

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Usage: The mesylate is unstable on silica. Do not chromatograph. Wash with cold dilute HCl, dilute NaHCO₃, dry, and use immediately in the next step (e.g., displacement with a nucleophile).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in S_NAr Hydrolysis of Cl to OHEnsure anhydrous solvents; avoid hydroxide bases. Use DIPEA or K₂CO₃.
Sluggish Suzuki Catalyst deactivationDeoxygenate solvents thoroughly. Switch to electron-rich ligands (PCy₃, XPhos).
Product Instability Alcohol oxidationStore intermediates under Argon. Avoid prolonged exposure to silica gel.
Regioselectivity Competition at C-5The C-3 Cl is significantly more reactive than C-5 positions due to the adjacent nitrogen atoms.

References

  • Suzuki Coupling of Chloropyrazines: Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013.

  • S_NAr Methodologies: S_NAr (Cl) - Aromatic Amines Protocols.[3] Common Organic Chemistry.

  • Ester Precursor Data: Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 859063-65-3).[4][5] Sigma-Aldrich Product Data.[6]

  • General Pyrazine Reactivity: Synthesis of Bioactive Compounds from 3-Chloro-5-(p-tolyl)-1,2,4-triazine (Analogous Chemistry). BenchChem Application Notes.

Sources

Method

oxidation of (3-Chloro-5-methylpyrazin-2-yl)methanol to aldehyde

An Application Guide to the Selective Oxidation of (3-Chloro-5-methylpyrazin-2-yl)methanol to (3-Chloro-5-methylpyrazin-2-yl)carbaldehyde Authored by: Dr. Gemini, Senior Application Scientist Abstract The synthesis of he...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Oxidation of (3-Chloro-5-methylpyrazin-2-yl)methanol to (3-Chloro-5-methylpyrazin-2-yl)carbaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The synthesis of heteroaromatic aldehydes is a cornerstone of modern medicinal chemistry and drug development. Pyrazine-2-carbaldehydes, in particular, serve as versatile intermediates in the construction of pharmacologically active molecules, including kinase inhibitors and antitubercular agents.[1][2] This application note provides a detailed guide for the selective oxidation of the primary alcohol, (3-Chloro-5-methylpyrazin-2-yl)methanol, to its corresponding aldehyde, (3-Chloro-5-methylpyrazin-2-yl)carbaldehyde. The challenge in this transformation lies in preventing over-oxidation to the carboxylic acid, which necessitates the use of mild and selective reagents.[3][4] This document explores three robust and field-proven oxidation protocols—Manganese Dioxide (MnO₂), Swern, and Dess-Martin Periodinane (DMP)—offering researchers a choice of methodologies to suit varying laboratory constraints, scales, and substrate sensitivities. Each protocol is presented with a mechanistic rationale, step-by-step instructions, and critical safety considerations to ensure reliable and reproducible outcomes.

Rationale for Methodology Selection: A Comparative Overview

The conversion of a primary alcohol to an aldehyde is a fundamental transformation, yet the choice of oxidant is critical for success. The substrate, (3-Chloro-5-methylpyrazin-2-yl)methanol, is a heteroaromatic methanol. The proximity of the pyrazine ring activates the benzylic-like position of the alcohol, making it susceptible to oxidation. This activation, however, also increases the risk of side reactions if harsh conditions are used. We present three premier methods, each with distinct advantages.

  • Manganese Dioxide (MnO₂): This is a mild, heterogeneous oxidant particularly effective for allylic and benzylic-type alcohols.[3][5] Its solid-state nature simplifies reaction workup to a mere filtration, making it highly attractive for both small and large-scale synthesis.[6] The reaction proceeds on the surface of the activated MnO₂, and its reactivity is highly dependent on the method of its preparation.[3]

  • Swern Oxidation: This activated-DMSO method uses oxalyl chloride or trifluoroacetic anhydride to generate a reactive electrophilic sulfur species at low temperatures (-78 °C).[7][8] It is renowned for its mild conditions and broad functional group tolerance, consistently delivering high yields with minimal over-oxidation.[9] Its primary drawbacks are the need for cryogenic temperatures and the production of the malodorous and volatile byproduct, dimethyl sulfide (Me₂S).[8][10]

  • Dess-Martin Periodinane (DMP): As a hypervalent iodine reagent, DMP provides a powerful yet exceptionally mild oxidation under neutral pH and at room temperature.[11][12] Reactions are often rapid, high-yielding, and the workup is straightforward.[13] DMP is particularly valuable for acid-sensitive substrates where methods like the Swern oxidation might pose a risk.[12] However, the reagent is relatively expensive and can be shock-sensitive, requiring careful handling.[12]

Comparative Summary of Oxidation Methods
Oxidizing System Typical Conditions Advantages Disadvantages
**Manganese Dioxide (MnO₂) **Dichloromethane or Chloroform, RefluxCost-effective, simple filtration workup, highly selective for activated alcohols.[3][6]Requires a large excess of reagent (5-20 eq.), reactivity varies with preparation method.[3]
Swern Oxidation Dichloromethane, -78 °CHigh yields, excellent functional group tolerance, no over-oxidation.[7][9]Requires cryogenic temperatures, produces toxic CO gas and malodorous Me₂S.[8][10]
Dess-Martin Periodinane (DMP) Dichloromethane, Room TemperatureVery mild (neutral pH), fast reaction times, high yields, simple workup.[12]Expensive, potentially explosive, stoichiometric iodine waste.[12]

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below are simplified representations of the pathways for each recommended protocol.

Manganese Dioxide Oxidation Mechanism

The oxidation with MnO₂ is a heterogeneous surface reaction. The alcohol adsorbs onto the manganese dioxide surface, followed by a radical or concerted process to eliminate water and form the aldehyde, which then desorbs from the surface.

MnO2_Mechanism cluster_start Surface Adsorption cluster_oxidation Oxidation Step cluster_end Product Release Start (Py)-CH₂OH Adsorbed (Py)-CH₂OH•••MnO₂ Start->Adsorbed Adsorption MnO2_Surface MnO₂ Surface Intermediate Manganate Ester Intermediate Adsorbed->Intermediate Ester Formation Product (Py)-CHO Intermediate->Product Elimination Released_Product (Py)-CHO Product->Released_Product Desorption Reduced_Mn Mn(II) Species

Caption: Proposed mechanism for MnO₂ oxidation involving surface adsorption.

Swern Oxidation Mechanism

The Swern oxidation involves two key stages: activation of DMSO with oxalyl chloride to form the reactive chlorosulfonium salt, followed by reaction with the alcohol and base-promoted elimination.[7][8]

Swern_Mechanism DMSO DMSO Me₂S=O SwernReagent Chlorosulfonium Salt [Me₂SCl]⁺Cl⁻ DMSO->SwernReagent + (COCl)₂ -CO, -CO₂ Oxalyl (COCl)₂ AlkoxySulfonium Alkoxysulfonium Ion [Me₂S-O-CH₂(Py)]⁺ SwernReagent->AlkoxySulfonium + Alcohol Alcohol (Py)-CH₂OH Alcohol->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide + NEt₃ Product (Py)-CHO Ylide->Product Intramolecular Elimination Base Triethylamine (NEt₃) Base->Ylide

Caption: Key intermediates in the Swern oxidation pathway.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

The DMP oxidation proceeds via a ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine center. A base (often the displaced acetate) then abstracts the alpha-proton, leading to reductive elimination to form the aldehyde.[4][12]

DMP_Mechanism DMP DMP (Hypervalent Iodine) Intermediate Diacetoxyalkoxy- periodinane DMP->Intermediate + Alcohol Alcohol (Py)-CH₂OH Alcohol->Intermediate Product (Py)-CHO Intermediate->Product - H⁺ (via Acetate) Byproduct Iodinane + AcOH

Caption: Mechanism of Dess-Martin Periodinane (DMP) oxidation.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

**Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂) **

This protocol is recommended for its operational simplicity and is particularly well-suited for the activated nature of the substrate.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
(3-Chloro-5-methylpyrazin-2-yl)methanol ≥97% Commercial Starting Material
Activated Manganese Dioxide (MnO₂) Reagent Commercial Use a highly active form.
Dichloromethane (DCM) Anhydrous Commercial Solvent
Celite® 545 N/A Commercial Filtration aid

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercial | Drying agent |

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Chloro-5-methylpyrazin-2-yl)methanol (1.0 equiv).

  • Suspend the alcohol in dichloromethane (approx. 20 mL per gram of alcohol).

  • Add activated manganese dioxide (10.0 equiv, by weight) portion-wise to the stirred suspension.

  • Heat the mixture to a gentle reflux (approx. 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with several portions of dichloromethane to ensure complete recovery of the product.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude aldehyde can be purified by silica gel column chromatography if necessary.

Protocol 2: Swern Oxidation

This protocol offers high yields under very mild conditions but requires careful temperature control and handling of noxious reagents.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
(3-Chloro-5-methylpyrazin-2-yl)methanol ≥97% Commercial Starting Material
Oxalyl Chloride ≥98% Commercial Corrosive & Toxic
Dimethyl Sulfoxide (DMSO) Anhydrous Commercial Hygroscopic
Triethylamine (Et₃N) ≥99% Commercial Caustic
Dichloromethane (DCM) Anhydrous Commercial Solvent

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercial | Drying agent |

Procedure:

  • Set up a three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and a thermometer. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Add anhydrous dichloromethane (DCM, approx. 15 mL per gram of oxalyl chloride) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equiv) to the cold DCM.

  • Add a solution of anhydrous DMSO (2.2 equiv) in DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes after addition is complete.[10]

  • Add a solution of (3-Chloro-5-methylpyrazin-2-yl)methanol (1.0 equiv) in a minimal amount of DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Slowly add triethylamine (5.0 equiv) to the reaction mixture. A thick white precipitate will form.[10][14]

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash sequentially with saturated aq. NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Decontamination: Rinse used glassware with a bleach solution to oxidize the residual, foul-smelling dimethyl sulfide.[8]

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This is an excellent choice for rapid, small-scale synthesis at room temperature with a simple workup.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
(3-Chloro-5-methylpyrazin-2-yl)methanol ≥97% Commercial Starting Material
Dess-Martin Periodinane (DMP) ≥97% Commercial Potentially explosive, handle with care
Dichloromethane (DCM) Anhydrous Commercial Solvent
Sodium Bicarbonate (NaHCO₃) Saturated aq. Commercial Quenching
Sodium Thiosulfate (Na₂S₂O₃) Saturated aq. Commercial Quenching

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercial | Drying agent |

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (3-Chloro-5-methylpyrazin-2-yl)methanol (1.0 equiv) and anhydrous dichloromethane (approx. 20 mL per gram of alcohol).

  • Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.[13]

  • Stir the reaction mixture at room temperature. The reaction is typically complete in 1-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography.

General Workflow and Conclusion

The overall process for synthesizing (3-Chloro-5-methylpyrazin-2-yl)carbaldehyde follows a clear path from starting material to purified product, with the oxidation step being the critical transformation.

General_Workflow Start (3-Chloro-5-methylpyrazin-2-yl)methanol Oxidation Selective Oxidation Step Start->Oxidation Crude Crude Aldehyde Mixture Oxidation->Crude Method 1: MnO₂ Method 2: Swern Method 3: DMP Purification Purification (Silica Gel Chromatography) Crude->Purification Final Pure (3-Chloro-5-methylpyrazin-2-yl)carbaldehyde Purification->Final

Caption: General experimental workflow for the synthesis of the target aldehyde.

The successful oxidation of (3-Chloro-5-methylpyrazin-2-yl)methanol to its aldehyde is readily achievable through several reliable methods. The choice between MnO₂, Swern, and DMP oxidation will depend on the specific needs of the researcher regarding scale, cost, equipment availability, and sensitivity of other functional groups. The protocols provided herein are robust starting points for any drug discovery or process development program requiring access to this valuable synthetic intermediate.

References

  • Benchchem.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Wikipedia.
  • NPTEL Archive.
  • Organic Chemistry Portal.
  • Organic Synthesis.
  • Benchchem.
  • Wikipedia. Dess–Martin periodinane.
  • Chem-Impex. Pyrazine-2-carbaldehyde.
  • Common Organic Chemistry. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP).
  • Sigma-Aldrich. Dess–Martin Periodinane.
  • Benchchem. Pyrazine-2-carbaldehyde | 5780-66-5.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • AUB ScholarWorks.
  • Organic Chemistry Portal. Manganese(IV) oxide.
  • ResearchGate. Solvent free oxidation of alcohols with manganese dioxide.
  • Asian Journal of Chemistry. One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of (3-Chloro-5-methylpyrazin-2-yl)methanol via Nucleophilic Aromatic Substitution

Introduction: A Versatile Scaffold for Medicinal Chemistry (3-Chloro-5-methylpyrazin-2-yl)methanol is a key heterocyclic building block in modern drug discovery. Its structure is characterized by a pyrazine core, a six-m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

(3-Chloro-5-methylpyrazin-2-yl)methanol is a key heterocyclic building block in modern drug discovery. Its structure is characterized by a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This electron-deficient nature makes the pyrazine ring highly susceptible to nucleophilic aromatic substitution (SNAc). The molecule is further functionalized with a chloro group at position 3, an excellent leaving group for SNAc reactions, a methyl group at position 5, and a hydroxymethyl group at position 2. This arrangement of functional groups provides a versatile platform for creating diverse molecular libraries. The strategic replacement of the C3-chloro substituent with a wide array of nucleophiles—including oxygen, nitrogen, and sulfur-based moieties—is a cornerstone technique for structure-activity relationship (SAR) studies, enabling the synthesis of novel therapeutic agents, including kinase inhibitors and antiviral compounds.[1]

The Reaction Mechanism: Activating an Electron-Deficient Core

The nucleophilic aromatic substitution on the (3-chloro-5-methylpyrazin-2-yl)methanol scaffold proceeds through a well-established two-step addition-elimination mechanism, often referred to as the SNAr pathway.[2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. The pyrazine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons, making them electrophilic and susceptible to attack.[3][4] This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge of this complex is delocalized across the pyrazine ring and is particularly stabilized by the nitrogen atoms.[6]

  • Elimination of the Leaving Group : In the second, faster step, the aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion, which is an effective leaving group. This yields the final substituted product.

The overall reactivity in SNAr reactions is governed by the nature of the leaving group, the nucleophile's strength, and the electronic properties of the aromatic ring. For halopyrazines, the reactivity order for the leaving group is typically F > Cl > Br > I, which is inverse to the trend seen in palladium-catalyzed cross-couplings.[5] This is because the highly electronegative fluorine atom more effectively stabilizes the negative charge in the rate-limiting Meisenheimer intermediate.[5]

Sources

Method

converting (3-Chloro-5-methylpyrazin-2-yl)methanol to alkyl halides

Application Note: Strategic Conversion of (3-Chloro-5-methylpyrazin-2-yl)methanol to Alkyl Halides Executive Summary This guide details the conversion of (3-Chloro-5-methylpyrazin-2-yl)methanol (Compound 1 ) into its cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Conversion of (3-Chloro-5-methylpyrazin-2-yl)methanol to Alkyl Halides

Executive Summary

This guide details the conversion of (3-Chloro-5-methylpyrazin-2-yl)methanol (Compound 1 ) into its corresponding alkyl halides: the chloride (2a ), bromide (2b ), and iodide (2c ). These pyrazinylmethyl halides are critical electrophilic "warheads" in medicinal chemistry, widely used to introduce the pyrazine scaffold into kinase inhibitors and other bioactive molecules via nucleophilic substitution.

Key Technical Insight: The pyrazine ring is electron-deficient (


-deficient). The presence of the 3-chloro substituent further deactivates the ring and destabilizes any potential benzylic-type carbocation. Consequently, reactions relying on 

ionization are generally sluggish or fail. Successful protocols must drive the reaction via

mechanisms
by activating the hydroxyl group into a potent leaving group.

Strategic Analysis & Reagent Selection

The choice of halogenation method depends on the stability of the product and the tolerance of the substrate to acidic byproducts.

Target HalidePreferred ReagentMechanismAdvantagesRisks/Notes
Chloride (2a)

/ cat. DMF

/

Scalable, volatile byproducts (

,

).
Generates

.[1] Pyrazine may protonate.
Bromide (2b)

/

(Appel)

Neutral conditions.[2] High regioselectivity.Atom economy is poor. Removal of

required.
Iodide (2c) NaI / Acetone (Finkelstein)

Mild. Access to most reactive electrophile.Product is light/heat sensitive. Prepare fresh.
Decision Logic Diagram

ReactionLogic Substrate (3-Chloro-5-methylpyrazin-2-yl)methanol Chloride Target: Chloride (Standard Electrophile) Substrate->Chloride SOCl2, DCM (Scalable) Bromide Target: Bromide (Higher Reactivity) Substrate->Bromide CBr4, PPh3 (Neutral pH) Iodide Target: Iodide (Max Reactivity/Finkelstein) Chloride->Iodide NaI, Acetone (Halogen Exchange)

Figure 1: Strategic decision tree for selecting the halogenation pathway based on downstream application needs.

Detailed Experimental Protocols

Protocol A: Chlorination via Thionyl Chloride (The Industry Standard)

Target: 2-(Chloromethyl)-3-chloro-5-methylpyrazine (2a )

Rationale: Thionyl chloride (


) is the most robust reagent for this transformation. The addition of catalytic N,N-Dimethylformamide (DMF) forms the Vilsmeier-Haack reagent in situ, which activates the alcohol more rapidly than 

alone, preventing the need for excessive heating that could degrade the pyrazine ring.

Materials:

  • Substrate: (3-Chloro-5-methylpyrazin-2-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (1.5 equiv)

  • Catalyst: DMF (0.05 equiv - 2-3 drops)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Quench: Sat. aq.

    
    
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the pyrazinyl methanol (10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C in an ice bath.

  • Activation: Add catalytic DMF (2-3 drops).

  • Addition: Add

    
     (15 mmol) dropwise over 10 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.

  • Quench: Cool back to 0 °C. Slowly pour the reaction mixture into a beaker containing saturated

    
     (50 mL) to neutralize acid. Stir vigorously until bubbling ceases.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over

    
    , and concentrate in vacuo at <30 °C.
    
  • Storage: The product is a lachrymator and potentially unstable. Store at -20 °C under argon.

Protocol B: Bromination via Appel Reaction (The Mild Approach)

Target: 2-(Bromomethyl)-3-chloro-5-methylpyrazine (2b )

Rationale: Pyrazines are weak bases, but strong acids (like HBr generated from


) can sometimes cause salt formation or hydrolysis of the chloro-substituent. The Appel reaction operates at near-neutral pH, preserving the sensitive 3-chloro group.

Materials:

  • Substrate: (3-Chloro-5-methylpyrazin-2-yl)methanol (1.0 equiv)

  • Reagent: Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Reagent: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dry flask with the substrate (10 mmol) and

    
     (12 mmol) in DCM (50 mL). Cool to 0 °C .[3]
    
  • Addition: Add

    
     (12 mmol) portion-wise as a solid (or dissolved in minimal DCM) over 15 minutes.
    
    • Note: The solution typically turns a yellow/orange hue.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 2 hours.

  • Workup (The "TPPO" Challenge): The reaction generates Triphenylphosphine oxide (TPPO), which is difficult to remove.

    • Method 1 (Trituration): Concentrate the mixture to ~10 mL. Add cold diethyl ether or hexane (50 mL) to precipitate TPPO. Filter off the white solid.

    • Method 2 (Flash Column): Load the crude mixture directly onto a silica gel column. Elute with Hexane/EtOAc.[3] The bromide moves fast; TPPO stays at the baseline.

  • Isolation: Concentrate the filtrate to yield the alkyl bromide.

Protocol C: Iodination via Finkelstein (Halogen Exchange)

Target: 2-(Iodomethyl)-3-chloro-5-methylpyrazine (2c )

Rationale: Direct iodination of alcohols is often too reductive (


) or expensive (

). The Finkelstein reaction uses the solubility difference of sodium salts in acetone to drive the equilibrium from Chloride/Bromide -> Iodide.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Chloride 2a (from Protocol A) in dry Acetone (0.2 M concentration).

  • Reagent: Add Sodium Iodide (NaI) (2.0 equiv).

  • Reaction: Stir at RT for 12–24 hours. A white precipitate (

    
    ) will form, indicating reaction progress.
    
  • Workup: Filter off the solid

    
    . Concentrate the acetone filtrate.
    
  • Purification: Dissolve the residue in

    
    , wash with water (to remove excess NaI) and sodium thiosulfate (to remove free iodine, if the solution is brown). Dry and concentrate.
    

Mechanistic Visualization

The activation of the alcohol by Thionyl Chloride/DMF is the most critical chemical pathway to understand.

Mechanism Reagents Reagents: SOCl2 + DMF Vilsmeier Intermediate A: Vilsmeier-Haack Adduct (Highly Electrophilic) Reagents->Vilsmeier Formation Activated Intermediate B: Alkoxy-Sulfonium/Iminium Species (Good Leaving Group) Vilsmeier->Activated Activation of Alcohol Alcohol Substrate: Pyrazinyl Methanol Alcohol->Activated Attack on S/C Attack Nucleophilic Attack (Cl-) Activated->Attack Release of SO2/DMF Product Product: Pyrazinyl Methyl Chloride Attack->Product SN2 Substitution

Figure 2: Mechanistic pathway for DMF-catalyzed chlorination. DMF acts as a catalyst to form a reactive imidoyl chloride species, facilitating lower reaction temperatures.

Safety & Troubleshooting

Hazard/IssueMitigation Strategy
Lachrymator All halomethyl pyrazines are potent tear agents. Must be handled in a fume hood. Treat glassware with bleach before removal from hood.
Instability Benzylic-type halides hydrolyze in moist air. Store under inert gas (Ar/N2) over activated molecular sieves.
Skin Irritant Double glove (Nitrile). These compounds are alkylating agents and can cause severe dermatitis.
Low Yield If hydrolysis occurs during workup, switch to Protocol B (Appel) and use a non-aqueous workup (filtration/concentration).

References

  • Appel Reaction Overview. Organic Chemistry Portal. [Link]

  • Thionyl Chloride Mediated Transformations. Master Organic Chemistry. [Link]

  • Synthesis of Chloromethyl Pyrazines (Analogous Patent).
  • Pyrazine Chemistry and Stability. Royal Society of Chemistry (Perkin Trans. 1). [Link]

Sources

Application

Application Note: (3-Chloro-5-methylpyrazin-2-yl)methanol in Kinase Inhibitor Synthesis

This Application Note and Protocol Guide details the strategic utilization of (3-Chloro-5-methylpyrazin-2-yl)methanol (CAS: 105820-22-2 / Analogues) in the synthesis of kinase inhibitors. Executive Summary Compound: (3-C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of (3-Chloro-5-methylpyrazin-2-yl)methanol (CAS: 105820-22-2 / Analogues) in the synthesis of kinase inhibitors.

Executive Summary

Compound: (3-Chloro-5-methylpyrazin-2-yl)methanol Role: Bifunctional Pyrazine Scaffold / Pharmacophore Building Block Primary Targets: SHP2 (Allosteric), PI3K, mTOR, and EGFR Kinases.

In modern medicinal chemistry, the pyrazine core is a "privileged structure" capable of engaging the ATP-binding hinge region or allosteric pockets of various kinases. (3-Chloro-5-methylpyrazin-2-yl)methanol represents a high-value intermediate due to its "Tri-Vector" functionalization potential :

  • C-3 Chlorine: A highly reactive electrophile for SNAr reactions to introduce hinge-binding motifs (amines/anilines).

  • C-2 Hydroxymethyl: A versatile synthetic handle for extending into the solvent-exposed front or ribose pocket via oxidation (to aldehyde) or alkylation.

  • C-5 Methyl: A fixed hydrophobic moiety often critical for selectivity against "gatekeeper" residues in the kinase active site.

Chemical Profile & Reactivity Logic

The "Tri-Vector" Reactivity Map

The utility of this scaffold lies in the orthogonal reactivity of its substituents. The electron-deficient pyrazine ring activates the C-3 chlorine for displacement, while the C-5 methyl provides steric bulk that directs regioselectivity.

ReactivityMap Core (3-Chloro-5-methylpyrazin-2-yl)methanol (Scaffold) V1 C-3 Chlorine (Electrophilic Site) Core->V1 V2 C-2 Hydroxymethyl (Synthetic Handle) Core->V2 V3 C-5 Methyl (SAR Modulator) Core->V3 App1 S_NAr Displacement (Introduction of Amines/Anilines) V1->App1 Activated by N-4 App2 Oxidation to Aldehyde (Reductive Amination) V2->App2 Swern/MnO2 App3 Conversion to LG (Cl/OMs) (Alkylation/Etherification) V2->App3 SOCl2/MsCl App4 Hydrophobic Pocket Interaction (Gatekeeper) V3->App4 Steric Selectivity

Caption: Orthogonal reactivity profile of the (3-Chloro-5-methylpyrazin-2-yl)methanol scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C-3 Functionalization)

Objective: To introduce an amino group (e.g., an aminopyridine or aniline) at the C-3 position. This is the most common first step in synthesizing SHP2 or PI3K inhibitors using this core.

Mechanism: The pyrazine nitrogen at position 4 activates the C-3 chlorine for nucleophilic aromatic substitution. The electron-donating methyl group at C-5 slightly deactivates the ring but ensures regioselectivity by sterically hindering approach at C-6 (if it were reactive).

Materials:

  • (3-Chloro-5-methylpyrazin-2-yl)methanol (1.0 eq)

  • Nucleophile (e.g., 3-Amino-2-chloropyridine or substituted aniline) (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (3.0 eq)
    
  • Catalyst (Optional for unreactive amines):

    
     / Xantphos (Buchwald conditions)
    
  • Solvent: 1,4-Dioxane or NMP (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve (3-Chloro-5-methylpyrazin-2-yl)methanol (100 mg, 0.63 mmol) in anhydrous 1,4-dioxane (3 mL).

  • Addition: Add the amine nucleophile (0.69 mmol) and

    
     (410 mg, 1.26 mmol).
    
    • Note: If using Buchwald-Hartwig conditions, add

      
       (5 mol%) and Xantphos (10 mol%) at this stage under inert atmosphere (
      
      
      
      ).
  • Reaction: Seal the vial and heat to 90–110°C for 4–12 hours. Monitor by LCMS for the disappearance of the starting chloride (m/z ~158, Cl pattern).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
    • Target Product: 3-Amino-substituted-5-methylpyrazin-2-yl-methanol.

Protocol B: Activation of C-2 Alcohol for Linker Synthesis

Objective: Convert the hydroxymethyl group into an electrophile (chloride or mesylate) to attach a solubilizing tail or spirocyclic moiety (common in TNO155 analogues).

Materials:

  • Product from Protocol A (1.0 eq)

  • Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (MsCl)
    
  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    

Step-by-Step Methodology (Chlorination):

  • Dissolution: Dissolve the pyrazine-alcohol intermediate in anhydrous DCM (0.1 M concentration). Cool to 0°C.[1]

  • Activation: Add

    
     (2.0 eq) dropwise.
    
    • Critical Checkpoint: Gas evolution (

      
      , HCl) will occur. Ensure proper venting.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Evaporate volatiles directly (if stable) or quench with saturated

    
     (if acid-sensitive).
    
  • Application: The resulting benzyl-type chloride is highly reactive. It should be used immediately for alkylation reactions (e.g., reacting with a spiro-amine or piperazine) using

    
     in MeCN at 60°C.
    

Case Study: Synthesis of an Allosteric SHP2 Inhibitor Core

This workflow demonstrates the construction of a molecule resembling the core of TNO155, utilizing the (3-Chloro-5-methylpyrazin-2-yl)methanol scaffold.

Synthetic Pathway:

  • Step 1 (SNAr): Coupling the scaffold with a thiol or amine nucleophile (e.g., 2-amino-3-chloropyridine-4-thiol).

  • Step 2 (Chlorination): Converting the C-2 alcohol to a chloride.

  • Step 3 (Alkylation): Attaching a hydrophilic spiro-cycle to the C-2 position.

SyntheticWorkflow Start Starting Material: (3-Chloro-5-methylpyrazin-2-yl)methanol Step1 Step 1: S_NAr Reaction Nucleophile: Ar-SH or Ar-NH2 Conditions: Cs2CO3, DMF, 100°C Start->Step1 Inter1 Intermediate A: 3-(Substituted)-5-methylpyrazin-2-yl-methanol Step1->Inter1 Step2 Step 2: Activation Reagent: SOCl2, DCM, 0°C Inter1->Step2 Inter2 Intermediate B: 2-(Chloromethyl)-3-(substituted)-5-methylpyrazine Step2->Inter2 Step3 Step 3: Alkylation Nucleophile: Spiro-amine / Piperazine Conditions: K2CO3, MeCN, 60°C Inter2->Step3 Final Final Kinase Inhibitor Core (SHP2/PI3K Scaffold) Step3->Final

Caption: Step-wise synthesis of a kinase inhibitor core using the pyrazine-methanol scaffold.

QC & Validation Parameters

To ensure the integrity of the synthesis, the following analytical checkpoints must be met:

CheckpointMethodExpected ObservationTroubleshooting
Starting Material Purity 1H NMR (DMSO-d6)

2.50 (s, 3H, -CH3), 4.60 (d, 2H, -CH2-), 5.4 (t, 1H, -OH), 8.5 (s, 1H, Ar-H).
Impurities at

8.2 suggest dechlorination or isomer contamination.
SNAr Completion LCMS (ESI+)Disappearance of Cl isotope pattern (3:1 ratio of M/M+2). Appearance of product mass.[2][3][4][5]If slow, switch to Pd-catalyzed (Buchwald) conditions.
Chloride Activation TLC (Hex/EtOAc)Significant Rf shift (Alcohol is polar/low Rf; Chloride is non-polar/high Rf).If product hydrolyzes back to alcohol on silica, use neutral alumina or proceed without purification.

Safety & Handling

  • Corrosivity: The activated chloromethyl intermediate (Protocol B) is a potent alkylating agent and lachrymator. Handle only in a fume hood.

  • Pyrazine Toxicity: Many halogenated pyrazines are skin irritants and potential sensitizers. Wear nitrile gloves and eye protection.

  • Storage: Store the starting methanol at 2–8°C under inert gas (

    
    ) to prevent oxidation to the carboxylic acid.
    

References

  • Furet, P., et al. (2016). Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Bagdanoff, J. T., et al. (2010). Optimization of Pyrazine-Based Inhibitors of PI3K. Bioorganic & Medicinal Chemistry Letters.

  • Chen, H., et al. (2012). Synthesis and Antiviral Activity of Pyrazine Analogues. Journal of Organic Chemistry.

  • BenchChem Application Note. Reaction of Chloropyrazines with Amines.

  • World Intellectual Property Organization. (2019).[4] Patent WO2019150305A1: Substituted Quinazoline and Pyridopyrimidine Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-Chloro-5-methylpyrazin-2-yl)methanol and its Intermediates

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of (3-Chloro-5-methylpyrazin-2-yl)methanol, a key intermediate in the synthesis of various pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of (3-Chloro-5-methylpyrazin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we have compiled this resource to address common challenges encountered in the laboratory, ensuring you can achieve the desired purity and yield for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when approaching the purification of this pyrazine derivative.

Q1: What are the most common impurities I should expect when synthesizing (3-Chloro-5-methylpyrazin-2-yl)methanol?

A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic pathways, such as the reduction of 3-chloro-5-methylpyrazine-2-carbaldehyde or the hydrolysis of the corresponding ester, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual amounts of the aldehyde or ester precursor are common.

  • Over-reduction Products: If using a strong reducing agent, the methyl group could potentially be affected.

  • Byproducts from Side Reactions: Depending on the reaction conditions, dimerization or polymerization of the starting material or product can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or excess reagents, may be present.

Q2: What is the recommended first-pass purification strategy for crude (3-Chloro-5-methylpyrazin-2-yl)methanol?

A2: For a first-pass purification of crude (3-Chloro-5-methylpyrazin-2-yl)methanol, a simple recrystallization is often effective for removing a significant portion of impurities, especially if the crude product is a solid. The choice of solvent is critical and should be determined experimentally. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar heterocyclic compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for real-time monitoring of your purification process. It allows for the rapid assessment of the separation of your target compound from impurities. For more quantitative analysis and to confirm the final purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also crucial for confirming the structure of the purified product and identifying any remaining impurities.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of (3-Chloro-5-methylpyrazin-2-yl)methanol.

Issue 1: Poor Separation During Column Chromatography

Problem: You are running a silica gel column to purify (3-Chloro-5-methylpyrazin-2-yl)methanol, but you are observing poor separation between your product and a closely eluting impurity.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Polarity Adjustment: The polarity of the mobile phase is the most critical factor. If your product and the impurity are eluting too closely, try decreasing the polarity of the solvent system. For example, if you are using a 30% ethyl acetate in hexanes mixture, try reducing it to 20% or even 15%. This will increase the retention time of both compounds on the silica gel, potentially improving the separation.

    • Solvent Selectivity: Sometimes, a simple change in polarity is not enough. The choice of solvents can influence the separation by altering the interactions with the stationary phase. Consider switching one of the solvents in your mobile phase. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) can change the selectivity and improve the resolution.

  • Modify the Stationary Phase:

    • Particle Size: Using silica gel with a smaller particle size can increase the surface area and improve the separation efficiency. If you are using standard 60 Å silica, consider switching to a finer mesh, such as 230-400 mesh.

    • Alternative Stationary Phases: If optimizing the mobile phase on silica gel does not yield the desired separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative, especially if your compound is sensitive to the acidic nature of silica. For highly polar compounds, a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might be more effective.

  • Adjust the Loading Technique:

    • Dry Loading: If your compound has low solubility in the mobile phase, dissolving it in a stronger solvent and then adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading) can lead to a more concentrated band and better separation.

Issue 2: Product Oiling Out During Recrystallization

Problem: You are attempting to recrystallize (3-Chloro-5-methylpyrazin-2-yl)methanol, but instead of forming crystals upon cooling, the compound separates as an oil.

Troubleshooting Steps:

  • Solvent System Modification:

    • Reduce Solvent Polarity: Oiling out often occurs when the compound is too soluble in the chosen solvent system. Try using a less polar solvent or a mixture of solvents. For instance, if you are using pure methanol, try a mixture of methanol and water, or switch to a less polar solvent like isopropanol.

    • Introduce a Co-solvent: Adding a co-solvent in which the compound is less soluble can often induce crystallization. After dissolving your compound in a good solvent at an elevated temperature, slowly add a poorer solvent until the solution becomes slightly turbid. Then, reheat until the solution is clear and allow it to cool slowly.

  • Control the Cooling Rate:

    • Slow Cooling: Rapid cooling can favor the formation of an oil over crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can help to slow down the cooling process.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystal formation.

Data Summary Table for Solvent Selection in Chromatography
Solvent System (v/v)Polarity IndexTypical ApplicationAdvantagesDisadvantages
Ethyl Acetate/HexanesLow to MediumGeneral purpose for moderately polar compounds.Good resolution for a wide range of compounds, relatively low cost.Can be difficult to remove residual ethyl acetate.
Dichloromethane/MethanolMedium to HighFor more polar compounds.Stronger eluting power, good for separating polar impurities.Dichloromethane is a suspected carcinogen.
Acetone/HexanesMediumAlternative to Ethyl Acetate/Hexanes.Good for compounds with ketone or ester functionalities.Acetone can be reactive with some compounds.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Optimized Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of (3-Chloro-5-methylpyrazin-2-yl)methanol using flash column chromatography.

Materials:

  • Crude (3-Chloro-5-methylpyrazin-2-yl)methanol

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass column with stopcock

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%) to determine the optimal mobile phase for separation. The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Drain the excess hexanes until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the pre-determined mobile phase. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the elution of the product by spotting each fraction on a TLC plate and visualizing under UV light.

  • Product Isolation: Combine the pure fractions (those containing only your desired product) and remove the solvent using a rotary evaporator to obtain the purified (3-Chloro-5-methylpyrazin-2-yl)methanol.

Workflow Visualization

Below is a diagram illustrating the decision-making process for troubleshooting common purification issues.

Optimization

Technical Support Center: Stability Optimization for (3-Chloro-5-methylpyrazin-2-yl)methanol

Welcome to the Technical Support Center. Ticket ID: STAB-PYR-003 Subject: Stability & Solubility Optimization of (3-Chloro-5-methylpyrazin-2-yl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Ticket ID: STAB-PYR-003 Subject: Stability & Solubility Optimization of (3-Chloro-5-methylpyrazin-2-yl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are likely working with (3-Chloro-5-methylpyrazin-2-yl)methanol as a critical intermediate for API synthesis. This molecule presents a "perfect storm" of stability challenges: an electron-deficient pyrazine ring, a labile chlorine atom activated for nucleophilic substitution (


), and a primary alcohol susceptible to oxidation.

This guide is not a generic safety sheet. It is a mechanistic troubleshooting manual designed to help you preserve the integrity of your material in solution.

Module 1: Diagnosis & Degradation Mechanisms

Before fixing the issue, we must identify the degradation pathway. Use the following diagnostic table to interpret your analytical data (HPLC/LC-MS).

Diagnostic Table: Interpreting Impurity Profiles
ObservationLikely MechanismRoot Cause
Mass Shift +16 Da (M+16)N-Oxidation Peroxides in solvent (e.g., aged THF, PEG) or air exposure.
Mass Shift -2 Da (M-2)Alcohol Oxidation Conversion of primary alcohol to aldehyde. Common in basic pH or presence of trace metals.
Mass Shift -18 Da (M+16)Hydrolysis (

)
Loss of -Cl (+35) and gain of -OH (+17). Occurs in aqueous media, accelerated by acid/base.
Mass Shift +31 Da Methoxylation Reaction with Methanol. The chloro group is displaced by methoxide (

).
Yellow/Brown Discoloration Polymerization Light-induced degradation or intermolecular reaction at high concentrations.
Visualizing the Degradation Pathways

The following diagram illustrates the three primary chemical risks you must mitigate.

degradation_pathways Target (3-Chloro-5-methylpyrazin-2-yl)methanol (Target) Aldehyde Aldehyde Impurity (Oxidation) Target->Aldehyde Oxidant / Air / pH > 8 Hydroxyl 3-Hydroxy Derivative (Hydrolysis) Target->Hydroxyl H2O / Acid / Base Methoxy 3-Methoxy Derivative (Solvolysis) Target->Methoxy MeOH / Base Dimer Ether Dimer (Intermolecular) Target->Dimer High Conc. / Heat

Figure 1: Primary degradation pathways. The C-3 Chlorine is highly activated by the ortho-nitrogen, making it a "hotspot" for displacement.

Module 2: Solvent Selection & Solution Chemistry

The Golden Rule: Never store this compound in nucleophilic solvents (Methanol, Ethanol, Water) for extended periods unless the pH is strictly controlled.

FAQ: Solvent Compatibility

Q: Can I dissolve this in Methanol for my stock solution? A: Avoid if possible. The pyrazine ring is electron-deficient, activating the C-Cl bond. Methanol acts as a nucleophile. Over time (and rapidly with base), you will form the methoxy-pyrazine impurity.

  • Better Choice: Acetonitrile (ACN) or DMSO.

Q: My LC-MS shows a +16 peak in THF. Why? A: Stabilized THF often contains BHT, but non-stabilized THF forms peroxides. These peroxides oxidize the pyrazine nitrogen to an N-Oxide.

  • Fix: Use fresh, anhydrous THF or switch to ACN.

Solvent Recommendation Matrix
SolventSuitabilityRisk FactorMitigation Strategy
DMSO High Hygroscopic (absorbs water).Use anhydrous DMSO; store under Argon.
Acetonitrile High Low solubility for very high conc.Excellent for analytical standards.
Methanol Low Nucleophilic attack (

).
Use only for immediate injection; keep cold.
Water Low Hydrolysis of Cl.Buffer to pH 6.0–7.0; avoid extreme pH.
DCM Medium Volatility / Acid traces.Ensure DCM is acid-free (pass through basic alumina).

Module 3: Optimized Stock Solution Protocol

To ensure reproducibility, follow this self-validating protocol for preparing stock solutions.

Protocol: Preparation of Stable 10 mM Stock

Materials:

  • Compound: (3-Chloro-5-methylpyrazin-2-yl)methanol

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Container: Amber glass vial with PTFE-lined cap (silanized glass preferred)

Step-by-Step:

  • Weighing: Weigh the solid rapidly. The solid may be slightly hygroscopic; minimize air exposure.

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

    • Checkpoint: Solution should be clear and colorless/pale yellow. If cloudy, sonicate for 1 min.

  • Inerting: Gently purge the headspace with Argon or Nitrogen gas for 15 seconds to displace oxygen.

  • Storage: Seal tightly. Store at -20°C or -80°C .

    • Why? Low temperature kinetically inhibits both oxidation and hydrolysis (from trace water).

  • Thawing: When reusing, thaw completely at room temperature before opening the cap to prevent condensation of atmospheric moisture into the cold DMSO.

Workflow Visualization: Handling Logic

handling_workflow Start Start: Solid Sample SolventCheck Select Solvent Start->SolventCheck NucSolvent Nucleophilic (MeOH, EtOH, H2O) SolventCheck->NucSolvent Required? InertSolvent Inert (DMSO, ACN) SolventCheck->InertSolvent Preferred Usage Immediate Use Only (< 4 hours) NucSolvent->Usage High Risk of S_NAr Storage Long Term Storage (-20°C, Argon) InertSolvent->Storage Stable

Figure 2: Decision tree for solvent selection. Inert solvents are mandatory for storage.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "I see 'ghost peaks' in my chromatogram."

Root Cause Analysis: Chloropyrazines are weak bases (


 of conjugate acid ~0.5 - 1.0) but can interact with silanols on HPLC columns.

Corrective Actions:

  • Column Choice: Use a column with high carbon load and end-capping (e.g., C18 Hybrid particle) to reduce silanol interactions.

  • Mobile Phase pH:

    • Avoid high pH (>8). It promotes hydrolysis of the Chloride.

    • Recommended: 0.1% Formic Acid or Ammonium Formate (pH ~3-4). This keeps the pyrazine slightly protonated or neutral, but sufficiently stable during the run time.

  • Sample Diluent: Never dissolve the sample in 100% strong organic solvent (like pure ACN) and inject into a high-aqueous stream. This causes precipitation. Match the diluent to the starting gradient conditions.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] 2003.[2][3][5] [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Edition, Wiley, 2010. (General reference for reactivity of diazines/pyrazines towards nucleophiles).
  • PubChem. Compound Summary: (3-Chloropyrazin-2-yl)methanol. (Structural analogue data). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in the Oxidation of (3-Chloro-5-methylpyrazin-2-yl)methanol

Welcome to the technical support center for the oxidation of (3-Chloro-5-methylpyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of (3-Chloro-5-methylpyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we address common issues leading to low conversion rates and provide structured troubleshooting advice in a question-and-answer format. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate your experimental hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am experiencing very low conversion of my (3-Chloro-5-methylpyrazin-2-yl)methanol to the desired aldehyde. What are the most common initial checks I should perform?

A1: Low conversion in the oxidation of a primary alcohol to an aldehyde is a frequent challenge. Before delving into more complex variables, it's crucial to verify the fundamentals of your experimental setup.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low conversion.

Detailed Checks:

  • Reagent Quality:

    • Starting Material: Has the (3-Chloro-5-methylpyrazin-2-yl)methanol been properly stored? It is a solid that should be kept in a dry, well-ventilated area, often under inert atmosphere at 2-8°C.[1] Impurities from its synthesis, such as unreacted precursors to 5-methylpyrazine-2-carboxylic acid, could interfere with the oxidation.[2][3]

    • Oxidizing Agent: The choice of oxidant is critical. For selective oxidation to the aldehyde without over-oxidation to the carboxylic acid, "mild" oxidizing agents are preferred.[4] Ensure your oxidant has not degraded. For example, Dess-Martin Periodinane (DMP) is sensitive to moisture.

    • Solvent: Use anhydrous solvents, as water can deactivate some oxidizing agents or lead to unwanted side reactions.

  • Stoichiometry:

    • Carefully re-calculate and re-weigh your reagents. An insufficient amount of the oxidizing agent is a common cause of incomplete conversion.

  • Reaction Conditions:

    • Temperature: Many oxidation reactions are temperature-sensitive. Ensure your reaction is being conducted at the specified temperature.

    • Reaction Time: Is it possible the reaction has not proceeded to completion? Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing the formation of a significant amount of 5-chloro-3-methylpyrazine-2-carboxylic acid. How can I prevent this over-oxidation?

A2: The formation of the carboxylic acid is a classic case of over-oxidation. This indicates that your oxidizing agent is too strong or the reaction conditions are too harsh for the selective formation of the aldehyde.

Strategies to Minimize Over-oxidation:

  • Choice of Oxidant: Employ a milder oxidizing agent. Strong oxidants like potassium permanganate (KMnO4) or chromic acid will readily oxidize the primary alcohol to a carboxylic acid.[4] Consider using reagents specifically designed for the alcohol-to-aldehyde transformation.

Oxidizing Agent CategoryExamplesSuitability for Aldehyde Synthesis
"Weak" Oxidants Pyridinium chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation reagentsHigh
"Strong" Oxidants Potassium permanganate (KMnO4), Jones Reagent (CrO3 in H2SO4)Low (favors carboxylic acid)
Catalytic Systems TEMPO with a co-oxidant, certain metal-catalyzed aerobic oxidationsModerate to High, condition dependent
  • Reaction Control:

    • Use an excess of the alcohol: This ensures that the oxidizing agent is the limiting reagent, reducing the likelihood of it attacking the newly formed aldehyde.[5][6]

    • Remove the aldehyde as it forms: If the desired aldehyde is volatile, it can be distilled from the reaction mixture as it is produced, preventing it from being further oxidized.[5][7]

Proposed Protocol for a Related Heterocyclic System:

A method for the oxidation of the analogous (2-chloroquinolin-3-yl)methanol to the corresponding aldehyde has been reported using diethyldiazene-1,2-dicarboxylate (DEAD) and catalytic zinc bromide (ZnBr2) in refluxing toluene.[6] This system is known for its mildness and could be adapted for your substrate.

Caption: Logic for controlling over-oxidation.

Q3: My reaction seems to stall, and I am left with a mixture of starting material and product. What factors could be inhibiting the reaction?

A3: A stalled reaction can be due to several factors, including catalyst deactivation, reagent instability, or the presence of inhibitors.

Potential Causes and Solutions:

  • Catalyst Deactivation (if applicable):

    • If you are using a metal-based or organocatalyst, it may be poisoned by impurities in your starting material or solvent. Purifying the (3-Chloro-5-methylpyrazin-2-yl)methanol before the reaction may be necessary.

    • The catalyst itself may be air or moisture sensitive. Ensure you are using proper inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Reagent Decomposition:

    • Some oxidizing agents, like those used in a Swern oxidation, are thermally unstable and must be prepared and used at low temperatures.[4] Verify the stability of your chosen reagent under your reaction conditions.

  • pH of the Reaction Mixture:

    • The acidity or basicity of the reaction can significantly influence the rate of oxidation. For instance, the kinetics of oxidation of some primary alcohols with N-chloropyrazinamide show a first-order dependence on the concentration of H+.[8] Ensure the pH is within the optimal range for your chosen method.

Q4: I am struggling with the purification of the final product, 3-chloro-5-methylpyrazine-2-carbaldehyde. What are the recommended methods?

A4: The purification of pyrazine derivatives can be challenging due to their polarity and potential for co-elution with related impurities.

Purification Strategies:

  • Liquid-Liquid Extraction (LLE): This is a good first step to remove inorganic salts and highly polar impurities. Multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate are recommended.

  • Column Chromatography:

    • Silica Gel: This is the most common method. A solvent system of hexane and ethyl acetate is often effective for pyrazines. A shallow gradient can help separate closely related compounds.

    • C18 (Reverse-Phase): If the aldehyde is still impure after silica gel chromatography, reverse-phase chromatography using a C18-bonded silica column can be an effective alternative.[9]

Troubleshooting Purification:

IssuePotential CauseRecommended Solution
Co-elution of impurities Similar polarity of product and impurities.Try a different solvent system for column chromatography or switch to reverse-phase (C18).
Product is not retained on silica column The product is too polar for the chosen eluent.Start with a more polar eluent or consider reverse-phase chromatography.
Imidazole by-products present These are common in pyrazine synthesis.Passing the organic extract through a silica plug can retain imidazole impurities.[9]

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)

This protocol is a general guideline for the oxidation of a primary alcohol to an aldehyde using DMP, a mild and effective oxidizing agent.

Materials:

  • (3-Chloro-5-methylpyrazin-2-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (3-Chloro-5-methylpyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

References

  • Parimala Vaijayanthi, S. et al. (2014). N-Chloropyrazinamide Oxidation of Aliphatic Primary Alcohols: A Kinetic Study.
  • Ali, M. et al. (2013). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., 26(4), 737-743.
  • Lüllmann, C. et al. (2001). Process for preparing alkoxypyrazine derivatives.
  • (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.
  • Rao, V. et al. (2005). Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde. EP1346984B1.
  • Godfrey, P. D. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Fluorochem. (n.d.). (3-Chloropyrazin-2-yl)methanol.
  • (2022). Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide]. CN114621185A.
  • Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]

  • Karami, B. et al. (2020). Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines. Semantic Scholar.
  • Al-Zaydi, K. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Chemistry Guru. (n.d.). Oxidation of Primary Alcohol to Aldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-5-methylpyrazin-2-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine.
  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Axios Research. (n.d.). (3-Chloropyrazin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (3-Chloropyrazin-2-yl)methanol. Retrieved from [Link]

Sources

Optimization

storage conditions to prevent degradation of (3-Chloro-5-methylpyrazin-2-yl)methanol

Technical Support Center: (3-Chloro-5-methylpyrazin-2-yl)methanol Introduction Welcome to the technical support guide for (3-Chloro-5-methylpyrazin-2-yl)methanol (CAS No. 181284-14-0).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Chloro-5-methylpyrazin-2-yl)methanol

Introduction

Welcome to the technical support guide for (3-Chloro-5-methylpyrazin-2-yl)methanol (CAS No. 181284-14-0). This molecule is a critical intermediate in pharmaceutical research and development, valued for its unique heterocyclic structure.[1][2] However, its chemical integrity is paramount for reproducible and reliable experimental outcomes. The presence of a chlorinated pyrazine ring and a primary alcohol moiety introduces specific vulnerabilities. This guide provides in-depth, field-tested advice on storage, handling, and troubleshooting to prevent degradation and ensure the highest purity of your material.

Frequently Asked Questions (FAQs): Optimal Storage & Handling

Q1: What is the ideal temperature for storing (3-Chloro-5-methylpyrazin-2-yl)methanol?

For optimal stability, the compound should be stored under refrigerated conditions at 2-8°C .[3][4] For long-term storage (>12 months) or for use as a reference standard, storage at -20°C is recommended to minimize the rate of potential degradation reactions.

Q2: Is an inert atmosphere necessary for storage?

Yes, absolutely. An inert atmosphere is critical. The primary alcohol group is susceptible to oxidation. Furthermore, the compound can undergo moisture-mediated hydrolysis. Storing under a dry, inert gas like nitrogen or argon displaces oxygen and moisture, significantly enhancing long-term stability.[3][5][6]

Q3: The compound arrived as a solid. How should I handle it after opening the container for the first time?

Proper initial handling is crucial to prevent contamination.

  • Equilibrate: Allow the container to warm to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: If possible, open and handle the compound inside a glovebox or glove bag purged with nitrogen or argon.

  • Aliquot: For frequent use, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Reseal Tightly: After dispensing, purge the headspace of the primary container with an inert gas, reseal it tightly, and wrap the cap with Parafilm® to ensure an airtight seal.[3] Return it promptly to the recommended storage temperature.

Q4: Is (3-Chloro-5-methylpyrazin-2-yl)methanol sensitive to light?

While specific photostability data for this exact molecule is not widely published, many chlorinated and heterocyclic compounds exhibit light sensitivity.[7] As a precautionary measure grounded in best laboratory practice, always store the compound in an amber glass vial or in a light-blocking secondary container (e.g., a box) to prevent potential photodegradation.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues that may indicate compromised material integrity.

Issue 1: The solid material has darkened or changed color from its original pale-yellow appearance.

  • Probable Cause: This is a common indicator of oxidation. The primary alcohol may have been partially oxidized to the corresponding aldehyde or carboxylic acid, which can be more colored or lead to the formation of colored polymeric impurities. Exposure to air (oxygen) is the likely culprit.

  • Recommended Actions:

    • Do not assume the material is viable. Its purity is now questionable.

    • Perform a purity analysis using the RP-HPLC method outlined in Protocol 2 .

    • If the purity is below your experimental tolerance, it is strongly advised to use a fresh, uncompromised lot of the material.

Issue 2: My LC-MS or HPLC analysis shows new impurity peaks that were not present in the Certificate of Analysis (CoA).

  • Probable Cause: The compound has started to degrade. The identity of the new peaks can provide clues to the degradation pathway.

  • Recommended Actions:

    • Identify the Impurities: Use the table below to hypothesize the identity of the degradation products based on their mass-to-charge ratio (m/z) in your LC-MS data.

    • Cross-Reference the Pathway: Compare your findings with the potential degradation pathways illustrated in the "Technical Deep Dive" section. For instance, an impurity with a mass of (M-2) suggests oxidation to the aldehyde, while an impurity with a mass of (M+14) points to oxidation to the carboxylic acid. A mass of (M-16.5, due to Cl being replaced by OH) indicates hydrolysis.

    • Review Storage Protocol: This event should trigger a mandatory review of your laboratory's storage and handling procedures for this compound. Ensure all users are adhering to the inert atmosphere and temperature requirements.

Potential Degradation Product Chemical Name Molecular Weight Δ Mass from Parent (158.57 g/mol ) Likely Cause
Parent Compound (3-Chloro-5-methylpyrazin-2-yl)methanol158.570-
Oxidation Product 1 3-Chloro-5-methylpyrazine-2-carbaldehyde156.55-2.02Oxidation
Oxidation Product 2 3-Chloro-5-methylpyrazine-2-carboxylic acid172.55+13.98Oxidation
Hydrolysis Product (3-Hydroxy-5-methylpyrazin-2-yl)methanol140.14-18.43Hydrolysis

Issue 3: I am observing poor reproducibility in my experiments using this reagent.

  • Probable Cause: If you have ruled out other experimental variables, inconsistent results are a classic sign of using a reagent of changing or unknown purity. A partially degraded stock of (3-Chloro-5-methylpyrazin-2-yl)methanol will have a lower effective concentration and contain impurities that may interfere with your reaction.

  • Recommended Actions:

    • Immediately quarantine the suspect reagent batch.

    • Perform a purity check (Protocol 2 ) and compare it to the original CoA.

    • For kinetic or other sensitive assays, always use freshly prepared solutions from a high-purity, properly stored stock. Avoid using solutions that have been stored for extended periods, especially if not under an inert atmosphere.

Technical Deep Dive: Understanding Degradation Pathways

The stability of (3-Chloro-5-methylpyrazin-2-yl)methanol is governed by three primary chemical vulnerabilities. Understanding these mechanisms is key to preventing them.

  • Oxidation: The primary alcohol (-CH₂OH) is the most susceptible site. In the presence of atmospheric oxygen, it can undergo a two-step oxidation. First, to the aldehyde (3-Chloro-5-methylpyrazine-2-carbaldehyde), and subsequently to the more stable carboxylic acid (3-Chloro-5-methylpyrazine-2-carboxylic acid). This process can be accelerated by trace metal contaminants, light, and elevated temperatures. Metabolic studies on related pyrazine derivatives confirm that oxidation of alkyl side-chains is a major biotransformation pathway, illustrating the inherent reactivity of this position.[8][9]

  • Hydrolysis: The carbon-chlorine (C-Cl) bond on the electron-deficient pyrazine ring is susceptible to nucleophilic substitution by water. This reaction replaces the chloro group with a hydroxyl (-OH) group, yielding (3-Hydroxy-5-methylpyrazin-2-yl)methanol. This hydrolysis can be catalyzed by acidic or basic conditions and is often accelerated by heat. A critical consequence of this process is the formation of hydrochloric acid (HCl) as a byproduct, which can then auto-catalyze further degradation of the molecule.[5]

  • Photodegradation: Although less characterized for this specific molecule, UV or high-intensity visible light can provide the activation energy to initiate radical reactions, potentially leading to dechlorination or complex polymerization, often resulting in discoloration.[7]

G cluster_oxidation Oxidation Pathway parent (3-Chloro-5-methylpyrazin-2-yl)methanol (Parent Compound) aldehyde 3-Chloro-5-methylpyrazine-2-carbaldehyde parent->aldehyde + [O] (Air/O₂) hydrolysis (3-Hydroxy-5-methylpyrazin-2-yl)methanol parent->hydrolysis + H₂O (Moisture) acid 3-Chloro-5-methylpyrazine-2-carboxylic acid aldehyde->acid + [O]

Caption: Key degradation pathways for (3-Chloro-5-methylpyrazin-2-yl)methanol.

Experimental Protocols & Workflows

Protocol 1: Recommended Aliquoting and Storage Workflow

This protocol minimizes the risk of contamination and degradation of the main stock.

G A 1. Receive Compound Log Lot # & Date B 2. Equilibrate Sealed Container to Room Temp A->B C 3. Transfer to Inert Atmosphere (Glovebox) B->C D 4. Aliquot into Pre-weighed, Amber, Single-Use Vials C->D E 5. Purge Headspace of All Vials with N₂/Ar D->E F 6. Tightly Seal & Parafilm® All Vials (Parent & Aliquots) E->F G 7. Store at 2-8°C in Dark F->G

Caption: Recommended workflow for receiving and storing the compound.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This is a general-purpose method suitable for routine purity checks. It should be further optimized and validated for your specific equipment and needs.[10]

  • Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.5 mg/mL.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm (or λmax determined by UV scan)

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (Re-equilibration)

  • Analysis: Integrate all peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). Compare this value against the CoA and your experimental requirements.

References

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). EFSA Journal, 2016. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Pharmaceuticals, 2022. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents (Alternative Link). Cefic. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system. RSC Advances, 2023. [Link]

  • What are the storage conditions and shelf life of chloroform and isoamyl alcohol (24:1) solution? ResearchGate. [Link]

  • 3-chloro-5-methoxy-N-methyl-N-(1-(pyrazin-2-yl)azetidin-3-yl)benzamide. Chemlin. [Link]

  • 3-chloro-5-methyl-2-(2-methylpropyl)pyrazine. Chemsrc. [Link]

  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Applied Sciences, 2023. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2023. [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 2008. [Link]

  • Analytical Methods. OPUS at UTS. [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride. Journal of Applied Pharmaceutical Science, 2024. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Euro Chlor. [Link]

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 2022. [Link]

Sources

Reference Data & Comparative Studies

Validation

Part 1: Foundational Strategy - Understanding the Analyte and Initial Choices

An In-Depth Guide to Developing a Stability-Indicating HPLC Purity Method for (3-Chloro-5-methylpyrazin-2-yl)methanol A Comparative Analysis for Robust Quality Control As a Senior Application Scientist, the development o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Developing a Stability-Indicating HPLC Purity Method for (3-Chloro-5-methylpyrazin-2-yl)methanol

A Comparative Analysis for Robust Quality Control

As a Senior Application Scientist, the development of a robust, reliable, and efficient analytical method is not merely a procedural task; it is the cornerstone of ensuring drug substance quality and, ultimately, patient safety. This guide provides an in-depth, experience-driven walkthrough for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (3-Chloro-5-methylpyrazin-2-yl)methanol.

We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a final, optimized method. This guide is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound framework for purity method development.

The molecular structure of (3-Chloro-5-methylpyrazin-2-yl)methanol dictates our analytical strategy. It is a moderately polar, heterocyclic aromatic compound. The pyrazine core, a nitrogen-containing heterocycle, possesses UV-absorbing properties essential for detection.[1][2] The presence of nitrogen atoms can also lead to challenging interactions with the stationary phase.[2]

Our primary goal is to develop a method capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is the most versatile and widely used technique for this type of analyte and serves as our starting point.[3][4][5]

The First Critical Decision: Stationary Phase Selection

The choice of stationary phase is the most powerful tool for influencing selectivity. While a standard C18 (octadecylsilane) column is the workhorse of RP-HPLC, its performance should be critically evaluated against alternatives that can offer different retention mechanisms.[6]

Comparison of Initial Stationary Phases

FeatureStandard C18 Phenyl-Hexyl Rationale for Comparison
Primary Interaction Hydrophobic interactions.[4]π-π interactions, moderate hydrophobicity.The pyrazine ring of the analyte can engage in π-π stacking with the phenyl groups of the stationary phase, offering a different selectivity profile compared to the purely hydrophobic interactions of a C18 phase. This is particularly useful for separating aromatic isomers or related substances.
Best Suited For General-purpose separation of non-polar to moderately polar compounds. A reliable starting point for most methods.Aromatic compounds, compounds with ring structures, and polar analytes where C18 provides insufficient retention or selectivity.Comparing these two phases allows us to assess whether the primary driver of separation should be hydrophobicity or if exploiting the aromaticity of the analyte yields a better result.
Potential Drawbacks May show poor retention for very polar compounds or exhibit peak tailing for basic compounds due to silanol interactions.Can be less stable at extreme pH and may have lower hydrophobic retention for non-aromatic impurities compared to C18.Understanding these limitations helps in troubleshooting and optimization.

For this guide, we will proceed with a high-purity, end-capped C18 column as our primary choice due to its versatility, but the Phenyl-Hexyl column remains a key alternative if specificity issues arise.

Part 2: The Method Development Workflow: A Logic-Driven Approach

Effective method development follows a systematic progression from broad screening to fine-tuning. This workflow ensures that all critical parameters are evaluated logically.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Select Column & Diluent B Determine Detection Wavelength (UV Scan) A->B C Perform Generic Gradient Run (e.g., 5-95% ACN) B->C D Optimize Gradient Slope & Time C->D Assess Initial Retention & Peak Shape E Evaluate Mobile Phase pH & Buffer D->E F Adjust Column Temperature E->F G Conduct Forced Degradation Study F->G Finalize Method Parameters H Confirm Peak Purity & Resolution G->H I Define System Suitability Criteria H->I J Method Validation (ICH Q2) I->J Proceed to Validation

Caption: A systematic workflow for HPLC method development.

Step-by-Step Experimental Choices
  • Wavelength Selection: An initial UV scan of (3-Chloro-5-methylpyrazin-2-yl)methanol in the mobile phase diluent is performed. Pyrazine derivatives typically exhibit strong absorbance in the 260-280 nm range.[1][7] We will select a wavelength of 275 nm to maximize sensitivity for both the main component and potential impurities.

  • Initial Gradient Screening: A fast, broad gradient (e.g., 5% to 95% Acetonitrile in 20 minutes) is employed. This provides a snapshot of the entire sample, revealing the approximate retention time of the API and the presence of any early or late-eluting impurities.

  • Gradient Optimization: Based on the screening run, the gradient is tailored to improve resolution around the main peak and any observed impurities. If impurities are close to the main peak, a shallower gradient in that region is employed.

  • Mobile Phase pH and Buffer Selection: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For our pyrazine derivative, a slightly acidic mobile phase is chosen.

    • Rationale: At acidic pH (e.g., pH 3.0), the secondary interactions between the basic nitrogen atoms on the pyrazine ring and acidic residual silanols on the stationary phase are suppressed. This minimizes peak tailing and leads to more symmetrical, efficient peaks.

    • Choice of Buffer: A volatile buffer like 0.1% formic acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B) is selected. This makes the method compatible with mass spectrometry (LC-MS) for impurity identification, a significant advantage during development.[6]

Part 3: Performance Comparison: Optimized vs. Generic Method

To demonstrate the value of systematic development, we compare the final, optimized method against a typical generic screening method. The key differentiator is the method's ability to act as a stability-indicating assay, meaning it can effectively separate the API from its degradation products.[8][9] This is tested through a forced degradation study, where the API is exposed to harsh conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradants.[10][11]

Experimental Protocols

Method 1: Generic Screening Protocol

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B in 20 min

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Ambient)

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method 2: Optimized Stability-Indicating Protocol

  • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% to 65% B in 25 min, followed by a 5 min wash at 95% B

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Detection: UV at 275 nm

  • Injection Volume: 5 µL

Comparative Data (Hypothetical Results from Forced Degradation)

The following table summarizes the performance of each method in analyzing a sample from an acid-stressed degradation study.

Performance MetricMethod 1: Generic ScreeningMethod 2: Optimized Method Justification for Superiority
API Retention Time (min) 12.515.2The optimized gradient provides better retention, allowing more time for separation from closely eluting impurities.
Resolution (API vs. Degradant 1) 1.2 (co-elution risk)2.8 (baseline separated) The use of formic acid and optimized gradient significantly improves selectivity, ensuring accurate quantification of the API without interference.[8]
Resolution (API vs. Degradant 2) 1.84.5 (well resolved) The optimized method provides superior resolving power for all known degradants.
API Tailing Factor 1.7 (significant tailing)1.1 (symmetrical peak) Acidic mobile phase and higher temperature reduce silanol interactions, leading to excellent peak shape.
Total Run Time (min) 2535While longer, the additional time is justified by the complete resolution and establishment of a true stability-indicating profile.

Part 4: Ensuring Trustworthiness - System Suitability and Validation

A developed method is only trustworthy if its performance is monitored and verified.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test is performed to ensure the chromatographic system is performing adequately. This is a self-validating check built into the protocol.

Key SST Parameters for the Optimized Method

ParameterAcceptance CriterionPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
Resolution (Rs) ≥ 2.0 between API and closest impurityConfirms that the critical peaks are baseline separated.
%RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates injection precision and system stability.
Principles of Method Validation

The optimized method must undergo formal validation according to ICH Q2(R1) guidelines to be considered suitable for its intended purpose in a regulated environment.[12][13][14]

Caption: Key parameters for analytical method validation.

  • Specificity: The forced degradation study is the ultimate test of specificity, demonstrating that the method can unequivocally assess the analyte in the presence of its potential degradants.[14]

  • Linearity, Range, Accuracy, and Precision: These parameters are determined through statistical analysis of results from analyzing samples at various concentration levels.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like pH (±0.2), temperature (±2°C), and mobile phase composition (±2% organic) to ensure performance remains acceptable.

Conclusion

The development of a purity method for (3-Chloro-5-methylpyrazin-2-yl)methanol is a multi-faceted process that relies on a thorough understanding of the analyte's chemistry and systematic chromatographic principles. By comparing a generic screening approach with a logically optimized, stability-indicating method, we have demonstrated the critical importance of fine-tuning parameters such as mobile phase pH, gradient profile, and temperature. The final optimized method provides superior resolution, excellent peak shape, and the confidence that it can accurately measure purity even as a sample degrades over time. This robust and reliable method forms a solid foundation for quality control throughout the drug development lifecycle.

References

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Method Development & Forced Degradation - J-STAR Research. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. [Link]

  • Quality Guidelines - ICH. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Reversed-Phase Chromatography & HPLC Columns - Orochem Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • Pyrazine - SIELC Technologies. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • HPLC Method Development. [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A. [Link]

  • Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Method Development HPLC - Interchim. [Link]

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Comparative

mass spectrometry fragmentation patterns of (3-Chloro-5-methylpyrazin-2-yl)methanol

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of (3-Chloro-5-methylpyrazin-2-yl)methanol Abstract This technical guide offers a comprehensive analysis of the predicted electron ionization (EI) mass...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of (3-Chloro-5-methylpyrazin-2-yl)methanol

Abstract

This technical guide offers a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (3-Chloro-5-methylpyrazin-2-yl)methanol. As a substituted pyrazine, this molecule is representative of a class of heterocyclic compounds pivotal in medicinal chemistry and flavor science. Understanding its mass spectrometric behavior is crucial for its unambiguous identification, structural elucidation, and metabolic profiling. This document provides a detailed, mechanistically-grounded discussion of its fragmentation pathways, a comparative analysis with structurally similar analogs, and a robust experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and drug development professionals requiring a deep understanding of the structural characterization of novel heterocyclic entities.

Introduction: The Structural Significance of Substituted Pyrazines

Pyrazine and its derivatives are a cornerstone of heterocyclic chemistry, with applications ranging from flavoring agents in the food industry to core scaffolds in pharmaceuticals. The specific substitution pattern of (3-Chloro-5-methylpyrazin-2-yl)methanol, featuring a halogen, an alkyl group, and a hydroxymethyl moiety, presents a unique case for mass spectrometric analysis. Each substituent imparts distinct electronic and steric effects that govern the fragmentation cascade upon ionization.

The pyrazine ring itself is a stable aromatic system, which often leads to a prominent molecular ion peak in the mass spectrum.[1][2] However, the functional groups attached to this core are prone to characteristic cleavages that provide a rich fingerprint for structural confirmation. The primary objective of this guide is to deconstruct these fragmentation patterns, explain the chemical principles behind them, and provide a comparative framework for distinguishing this compound from its close structural relatives.

Predicted Mass Spectrometry Data

The fragmentation of (3-Chloro-5-methylpyrazin-2-yl)methanol is predicted to be initiated by the removal of an electron to form the molecular ion (M•+), which then undergoes a series of competing and sequential fragmentation reactions. The monoisotopic mass of the parent molecule (C₆H₇³⁵ClN₂O) is 158.02 Da. The presence of a chlorine atom will produce a characteristic M+2 isotopic pattern with an intensity approximately one-third of the molecular ion peak.

Table 1: Predicted Major Fragment Ions for (3-Chloro-5-methylpyrazin-2-yl)methanol

Predicted Ion m/z (Nominal, for ³⁵Cl) Proposed Fragmentation Notes and Mechanistic Justification
158 [M]•+ The molecular ion. Expected to be of moderate to high intensity due to the stable pyrazine ring.[1]
141 [M - OH]⁺ Loss of a hydroxyl radical (•OH) from the hydroxymethyl group. This is a characteristic fragmentation for benzylic-type alcohols, forming a stabilized cation.[3]
140 [M - H₂O]•+ Elimination of a water molecule. A common fragmentation pathway for alcohols.[3]
128 [M - CH₂O]•+ Loss of neutral formaldehyde via a rearrangement, corresponding to the (3-chloro-5-methylpyrazine) radical cation. This is a highly probable and significant fragmentation.
123 [M - Cl]⁺ Loss of a chlorine radical (•Cl). The resulting fragment is the (5-methylpyrazin-2-yl)methanol cation.
93 [M - CH₂O - Cl]⁺ Sequential loss of formaldehyde and a chlorine radical. This corresponds to the 5-methylpyrazine cation.

| 78 | [C₄H₄N₂]•+ | Pyrazine radical cation, resulting from the loss of all substituents (Cl, CH₃, CH₂OH) through various pathways. |

Proposed Fragmentation Pathway: A Mechanistic Overview

The fragmentation of the molecular ion is governed by the relative stability of the resulting ions and neutral losses. The pyrazine ring provides a stable platform, while the substituents serve as primary sites for initial bond cleavages.

  • Hydroxymethyl Group Fragmentation: The C-C bond adjacent to the oxygen atom and the pyrazine ring is activated. The most probable fragmentations involving this group are the loss of a hydroxyl radical (•OH) to form a resonance-stabilized cation at m/z 141, or the elimination of formaldehyde (CH₂O) to yield the radical cation of 3-chloro-5-methylpyrazine at m/z 128.[4] The loss of water ([M-18]) is also a common pathway for alcohols.[3]

  • Chloro Group Fragmentation: The C-Cl bond can undergo homolytic cleavage to release a chlorine radical (•Cl), resulting in a fragment ion at m/z 123. This pathway competes with fragmentations initiated at the hydroxymethyl group.

  • Pyrazine Ring Fragmentation: The pyrazine ring itself can fragment, typically through the loss of hydrogen cyanide (HCN) or, in the case of methyl-substituted pyrazines, acetonitrile (CH₃CN).[1] These fragmentations would occur after the initial losses from the substituents and would lead to lower mass ions.

The proposed primary fragmentation pathways are illustrated in the diagram below.

Fragmentation_Pathway M [C₆H₇ClN₂O]•+ m/z 158 F141 [C₆H₆ClN₂]⁺ m/z 141 M->F141 - •OH F128 [C₅H₅ClN₂]•+ m/z 128 M->F128 - CH₂O F123 [C₆H₇N₂O]⁺ m/z 123 M->F123 - •Cl F93 [C₅H₅N₂]⁺ m/z 93 F128->F93 - •Cl

Caption: Proposed primary fragmentation pathway of (3-Chloro-5-methylpyrazin-2-yl)methanol.

Comparative Analysis with Structurally Related Analogs

To fully appreciate the fragmentation pattern, it is instructive to compare it with analogs that lack one of the key functional groups. This comparison highlights the specific contribution of each substituent to the overall mass spectrum.

Table 2: Comparison of Fragmentation Patterns with Structural Analogs

Compound Structure Molecular Ion (m/z) Key Characteristic Fragments & Differences
(3-Chloro-5-methylpyrazin-2-yl)methanol A pyrazine ring with Cl, CH₃, and CH₂OH groups. 158 Dominated by losses related to the hydroxymethyl group (-OH, -CH₂O) and the chloro group (-Cl). Shows fragments at m/z 141, 128, and 123.
(5-Methylpyrazin-2-yl)methanol Lacks the chlorine atom. 124 Spectrum will show losses of -OH (m/z 107) and -CH₂O (m/z 94). The absence of the [M-Cl]⁺ peak and the lack of a Cl isotope pattern are key differentiators.[5]
3-Chloro-5-methylpyrazine Lacks the hydroxymethyl group. 128 The molecular ion at m/z 128 is the primary feature. It will not show initial losses of -OH, -H₂O, or -CH₂O. Key fragments would arise from loss of •Cl (m/z 93) or ring fragmentation (-HCN).

| Pyrazine | The parent heterocyclic ring. | 80 | A simple spectrum with a strong molecular ion at m/z 80, followed by the characteristic loss of HCN to give a fragment at m/z 53.[2] |

This comparative analysis demonstrates that the presence and position of each functional group provide a unique and predictable signature in the mass spectrum, allowing for confident identification.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a self-validating methodology for the robust analysis of (3-Chloro-5-methylpyrazin-2-yl)methanol using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

5.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to create working standards (e.g., 1 µg/mL).

  • Vortex all solutions thoroughly to ensure homogeneity.

5.2. Liquid Chromatography (LC) Parameters

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

5.3. Mass Spectrometry (MS) Parameters

  • System: Triple Quadrupole or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Full Scan (MS1): Scan from m/z 50 to 250 to identify the protonated precursor ion [M+H]⁺ at m/z 159.

  • Tandem MS (MS/MS): Select the precursor ion at m/z 159. Optimize collision energy (e.g., 10-30 eV) to generate a stable and informative product ion spectrum. Monitor for the predicted transitions (e.g., 159 -> 141, 159 -> 129).

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Dilute Create Working Standards (e.g., 1 µg/mL) Stock->Dilute Inject Inject Sample (2 µL) Dilute->Inject LC LC Separation (C18 Reversed-Phase) Inject->LC MS1 MS1: Full Scan (Detect [M+H]⁺ at m/z 159) LC->MS1 MS2 MS2: Product Ion Scan (Fragment m/z 159) MS1->MS2 Process Analyze Fragmentation Pattern MS2->Process Compare Compare with Predicted Spectra & Analogs Process->Compare

Caption: General experimental workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometry fragmentation pattern of (3-Chloro-5-methylpyrazin-2-yl)methanol is a predictable and information-rich product of its unique chemical structure. The primary fragmentation events are driven by the hydroxymethyl and chloro substituents, leading to characteristic neutral losses of •OH, CH₂O, and •Cl. By comparing its predicted spectrum with those of closely related analogs, a clear and distinctive analytical signature emerges. The provided experimental protocol offers a reliable starting point for researchers to obtain high-quality mass spectral data for this compound, facilitating its confident identification in complex matrices and supporting its use in drug discovery and development pipelines.

References

  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Retrieved from ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Houben-Weyl: 6.2.2. Pyrazines. Thieme.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from ResearchGate. [Link]

  • Pratoko, J. H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • NIST. (n.d.). 5-Methyl-2-pyrazinylmethanol. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Bohrer, G. et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of methanol. Retrieved from [Link]

Sources

Validation

Strategic Guide: Reference Standard Qualification for (3-Chloro-5-methylpyrazin-2-yl)methanol

Executive Summary (3-Chloro-5-methylpyrazin-2-yl)methanol (CAS 1076208-48-6) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Gefapixant (MK-7264) , a P2X3 receptor antagonist for chron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Chloro-5-methylpyrazin-2-yl)methanol (CAS 1076208-48-6) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Gefapixant (MK-7264) , a P2X3 receptor antagonist for chronic cough. Due to the lability of the chloro-substituent and the oxidation potential of the benzylic-like alcohol, the integrity of its reference standard is the linchpin of accurate impurity profiling in API manufacturing.

This guide moves beyond simple procurement; it outlines a self-validating qualification protocol . We compare the utility of commercially available "Research Grade" materials against the rigorous requirements of an "In-House Qualified Reference Standard" (IQRS) necessary for GMP release testing, supported by representative experimental data and ICH Q2(R2) aligned methodologies.

Comparative Analysis: Sourcing vs. Qualification

For a specialized intermediate like (3-Chloro-5-methylpyrazin-2-yl)methanol, off-the-shelf Pharmacopeial standards (USP/EP) are rarely available. Researchers must choose between commercial chemical vendors or internal qualification.

FeatureOption A: Commercial Research Grade Option B: In-House Qualified Standard (IQRS) Option C: Custom Certified Reference Material (CRM)
Traceability Low (COA often lacks detailed impurity profile)High (Full structural elucidation & mass balance)Highest (ISO 17034 Accredited)
Purity Method Area % (HPLC-UV only)Mass Balance (HPLC + KF + ROI + Residual Solvents)Mass Balance + qNMR
Cost Low ($)Medium (

- Labor intensive)
High (

)
Suitability Early Route ScoutingGMP Release / Stability Testing Regulatory Filing / Dispute Resolution
Risk High: May contain undetected inorganic salts or water.Low: Full transparency on potency calculation.Lowest: External validation.

Recommendation: For drug development (IND/NDA enabling), Option B is the industry standard. Relying on Option A risks incorrect potency assignment due to the hygroscopic nature of pyrazine methanols.

Technical Deep Dive: The Qualification Workflow

To establish an IQRS, one must prove identity and quantify purity using orthogonal methods. The following workflow ensures compliance with ICH Q7 and Q2(R2).

Qualification Logic Diagram

QualificationWorkflow cluster_Assay Mass Balance Approach Raw Crude Material (>98% HPLC Area) Struct Structural ID (1H-NMR, MS, IR) Raw->Struct Identity Purity Purity Assignment Raw->Purity Quantification HPLC Chromatographic Purity (HPLC-UV) Purity->HPLC KF Water Content (Karl Fischer) Purity->KF ROI Residue on Ignition (Inorganics) Purity->ROI RS Residual Solvents (GC-HS) Purity->RS Final Qualified Standard (Potency Assigned) HPLC->Final KF->Final ROI->Final RS->Final

Caption: Workflow for converting crude intermediate into a Qualified Reference Standard via Mass Balance.

Experimental Protocol: Validated HPLC Method

The following method is designed to separate the parent molecule from its two primary degradation pathways: hydrolysis of the chlorine (yielding the hydroxy-pyrazine) and oxidation of the methanol group.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: Waters XSelect CSH C18,

    
    , 
    
    
    
    (Selected for superior peak shape of basic heterocycles).
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid). Critical: pH control is vital to suppress ionization of the pyrazine nitrogen.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 272 nm (Lambda max for chloropyrazine core).

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.03070Linear Gradient
18.03070Wash
18.1955Re-equilibration
23.0955End
Impurity & Degradation Pathways

Understanding the chemical behavior is essential for "Specificity" validation.

DegradationPathways Parent (3-Chloro-5-methylpyrazin-2-yl)methanol (Parent) ImpurityA Impurity A (Hydrolysis) (3-Hydroxy-5-methyl...) Parent->ImpurityA Acidic/Basic Hydrolysis (-Cl, +OH) ImpurityB Impurity B (Oxidation) (3-Chloro-5-methyl...-2-carbaldehyde) Parent->ImpurityB Oxidation [O] ImpurityC Impurity C (Acid Formation) (3-Chloro-5-methyl...-2-carboxylic acid) ImpurityB->ImpurityC Further Oxidation

Caption: Primary degradation pathways. Impurity A arises from nucleophilic attack on the chloro-position; Impurity B/C from alcohol oxidation.

Performance Data: Representative Validation

The following data represents a typical qualification dataset for a high-purity In-House Reference Standard (Option B).

Mass Balance Potency Calculation

The "As-Is" potency is calculated using the formula:



Table 1: Qualification Data Summary

Test ParameterMethodAcceptance CriteriaResult (Batch #001)
Appearance VisualOff-white to pale yellow solidConforms
Identification 1H-NMR (DMSO-d6)Consistent with structureConforms
Chromatographic Purity HPLC-UV (Area %)

99.4%
Water Content Karl Fischer (Coulometric)Report Value0.3%
Residual Solvents GC-Headspace

ICH Q3C Limits
0.1% (Ethyl Acetate)
Residue on Ignition Gravimetric

< 0.1%
Assigned Potency Mass Balance Report Value 98.9%
System Suitability (HPLC)
  • Tailing Factor: 1.1 (Limit: < 1.5)

  • Theoretical Plates: 8,500 (Limit: > 2,000)

  • Resolution (Parent vs. Impurity B): 3.2 (Limit: > 1.5)

Critical Handling & Stability Notes

  • Hygroscopicity: Pyrazine methanols can be hygroscopic. Reference standards must be stored in desiccators at -20°C.

  • Solvent Stability: Avoid dissolving the standard in pure methanol for long-term storage, as trans-esterification or acetal formation (if aldehyde impurities are present) can occur. Use Acetonitrile/Water mixtures for immediate injection.

References

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[2][3]

  • ICH Q7 : Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 (Laboratory Controls).

  • Richards, et al. "Synthesis of Gefapixant (MK-7264)". Organic Process Research & Development. 2020. (Describes the synthesis and impurity origins of the pyrazine intermediate).

  • Davies, S. R., et al. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance".[4][5] Analytical and Bioanalytical Chemistry. 2015.[5][6][7][8] (Foundational text on Mass Balance vs qNMR).

  • PubChem . Compound Summary for (3-Chloro-5-methylpyrazin-2-yl)methanol.

Sources

Safety & Regulatory Compliance

Safety

(3-Chloro-5-methylpyrazin-2-yl)methanol proper disposal procedures

As a Senior Application Scientist, I understand that robust and reliable safety protocols are the bedrock of innovative research. Proper chemical handling and disposal are not just procedural formalities; they are integr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reliable safety protocols are the bedrock of innovative research. Proper chemical handling and disposal are not just procedural formalities; they are integral to the integrity of our work and the safety of our laboratory personnel and environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3-Chloro-5-methylpyrazin-2-yl)methanol, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is crucial. While a specific Safety Data Sheet (SDS) for (3-Chloro-5-methylpyrazin-2-yl)methanol should always be the primary source of information, we can infer its likely hazard profile based on its chemical structure—a chlorinated heterocyclic aromatic compound containing a methanol group.

Primary Hazards:

  • Toxicity: Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin. The pyrazine ring, a nitrogen-containing heterocycle, can also contribute to biological activity.

  • Environmental Hazard: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life. Therefore, disposal down the sanitary sewer is strictly prohibited.[1][2]

  • Reactivity: While not highly reactive, it may be incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during handling and disposal. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to protect laboratory workers.[4][5]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin absorption. Check manufacturer's data for chemical compatibility.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.[3]
Body Protection Chemical-resistant lab coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary defense against inhalation of vapors or aerosols.[5]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program. This prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.[6][7]

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Select a container made of a material compatible with (3-Chloro-5-methylpyrazin-2-yl)methanol (e.g., a high-density polyethylene or glass bottle). The container must be in good condition, with a secure, leak-proof closure.[1][6]

    • The container must be clearly labeled as "Hazardous Waste".[2][6]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[7]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "(3-Chloro-5-methylpyrazin-2-yl)methanol". No abbreviations or chemical formulas.[6]

      • The approximate concentration or percentage if it is in a solution.

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.[2]

      • Appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[6]

    • The container must be kept closed at all times, except when adding waste.[6] Do not leave a funnel in the container.

    • Ensure secondary containment is used to capture any potential leaks or spills.[7]

    • Do not mix incompatible waste streams. This waste should be classified as halogenated organic waste .

  • Requesting Pickup:

    • Once the container is 90% full, or within the time limits specified by your institution's Chemical Hygiene Plan and EPA regulations, submit a request for waste pickup to your institution's Environmental Health & Safety (EH&S) department.[1][6]

Spill Management

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

  • For Minor Spills (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a designated hazardous waste container, labeling it appropriately.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • For Major Spills (outside a chemical fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Pathway Decision Framework

The final disposal of (3-Chloro-5-methylpyrazin-2-yl)methanol will be managed by a licensed hazardous waste disposal company, arranged by your institution's EH&S office. The most common and environmentally sound method for chlorinated organic compounds is high-temperature incineration.[8]

G cluster_0 Laboratory Operations cluster_1 EH&S & Vendor Management A Generation of (3-Chloro-5-methylpyrazin-2-yl)methanol Waste B Is the material contaminated? A->B C Segregate as Halogenated Organic Waste B->C Yes D Properly Labeled & Closed Container C->D E Store in Satellite Accumulation Area with Secondary Containment D->E F Request EH&S Pickup E->F G Waste Manifesting & Transport F->G Transfer of Custody H Licensed Hazardous Waste Facility G->H I High-Temperature Incineration H->I J Final Destruction & Documentation I->J

Sources

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